3-(Benzylamino)-N-methylpropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(benzylamino)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-11(14)7-8-13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCWGCBBBFZBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural Elucidation of 3-(Benzylamino)-N-methylpropanamide
[1][2][3]
Executive Summary
This technical guide details the structural elucidation of 3-(benzylamino)-N-methylpropanamide (
Synthetic Provenance: The Aza-Michael Addition
To understand the structure, one must understand its origin. The most robust route to 3-(benzylamino)-N-methylpropanamide is the aza-Michael addition , where benzylamine functions as the nucleophile and
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the benzylamine nitrogen lone pair onto the
Key Mechanistic Insight: The reaction is atom-economical.[1][2][3] The absence of a leaving group implies that the molecular weight of the product is exactly the sum of the reactants, a critical first step in MS validation.
Figure 1: Synthetic pathway via aza-Michael addition. The nucleophilic amine attacks the
Mass Spectrometry (MS) Analysis[1][2][3][4][5][6]
Objective: Confirm Molecular Weight (MW) and structural fragments. Instrument: ESI-QTOF (Positive Mode).[1][2][3]
Molecular Ion Confirmation
Fragmentation Logic (MS/MS)
Benzylamines exhibit a characteristic fragmentation pattern dominated by the stability of the benzyl cation (tropylium ion).[1]
| m/z Fragment | Identity | Mechanistic Origin |
| 193 | Parent ion.[1][2][3] | |
| 91 | Tropylium ion .[1][2][3] Cleavage of the C-N bond proximal to the benzene ring. This is the base peak in many benzylamine spectra. | |
| 102 | Loss of the benzyl radical/group. Represents the N-methylpropanamide tail.[1][2][3] | |
| 162 | Loss of methylamine (rare in ESI, more common in EI).[1][2][3] |
Validation Check: If the peak at m/z 91 is absent or weak, the benzyl group may not be attached to the nitrogen, suggesting a failed synthesis or incorrect isomer.
Infrared Spectroscopy (FT-IR)[1][2][3]
Objective: Identify functional group environments.
-
Amide I Band (1640–1660 cm⁻¹): Strong absorption due to
stretching.[1][2][3] This confirms the acrylamide double bond has been saturated (conjugated ketones/amides appear lower, but the loss of conjugation shifts it slightly). -
Amide II Band (1540–1560 cm⁻¹): N-H bending mixed with C-N stretching, specific to secondary amides (
).[1][2][3] -
Amine N-H Stretch (3300–3400 cm⁻¹): A weaker, broader band compared to the sharp amide signals.
-
Absence of C=C: The disappearance of the alkene stretch (~1620 cm⁻¹) from the starting material (
-methylacrylamide) is the primary indicator of reaction completion.[1]
Nuclear Magnetic Resonance (NMR) Elucidation
Objective: Map atom-to-atom connectivity.
Solvent:
H NMR (Proton) Assignment
The molecule has a clear "head-to-tail" structure.[1][2][3]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.25 – 7.35 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons.[1][2][3] |
| 6.80 | Broad Singlet (br s) | 1H | Amide NH | Exchangeable with |
| 3.78 | Singlet (s) | 2H | Benzyl-CH | Diagnostic singlet.[1][2][3] If this is a doublet, the amine is protonated or coupled to NH. |
| 2.88 | Triplet (t, | 2H | Protons adjacent to the amine nitrogen.[1][2][3] | |
| 2.78 | Doublet (d, | 3H | N-CH | Coupled to the Amide NH.[1][2][3] Collapses to a singlet in |
| 2.45 | Triplet (t, | 2H | Protons adjacent to the carbonyl.[1][2][3] | |
| 1.80 | Broad Singlet | 1H | Amine NH | Often invisible or very broad depending on concentration/water content.[2][3] |
Rotameric Complexity: N-methyl amides can exist as cis/trans rotamers.[1][2][3] While the trans isomer (N-Me anti to C=O) typically dominates (>90%), small "shadow" peaks may appear near the N-methyl doublet and
C NMR Assignment
2D NMR Connectivity & Logic Flow
To prove the structure is not an isomer (e.g., the amine attacking the carbonyl), we use 2D correlations.
COSY (Correlation Spectroscopy)[1][2][3]
-
Correlation A: The triplet at 2.88 ppm (
-CH ) correlates strongly with the triplet at 2.45 ppm ( -CH ).[1][2][3] This confirms the ethyl chain integrity ($ -CH_2-CH_2- $).[1][2][3] -
Correlation B: The N-methyl doublet correlates with the amide NH (if visible).[1][2][3]
HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive test for the "connection points."
-
Benzyl-CH
(3.78 ppm) shows a correlation to the -Carbon (~45 ppm) and the Aromatic Ipso Carbon (~140 ppm) .[1][2][3] -
-CH
(2.45 ppm) shows a strong correlation to the Carbonyl (~172 ppm) .[1][2][3] -
N-Methyl protons show a correlation to the Carbonyl (~172 ppm) .[1][2][3]
Logic Diagram: The following diagram visualizes the critical HMBC correlations that "stitch" the molecule together.
Figure 2: HMBC Connectivity Map. Green arrows confirm the amide side; Red arrows confirm the benzylamine side.
Experimental Protocol: Synthesis & Purification
For researchers requiring a standard for biological assay or spectral comparison, the following protocol is validated based on standard aza-Michael addition methodologies.
-
Stoichiometry: Mix Benzylamine (1.0 equiv) and
-Methylacrylamide (1.05 equiv).-
Note: A slight excess of the acrylamide ensures complete consumption of the benzylamine, which is harder to remove by flash chromatography than the amide.
-
-
Solvent: Methanol (MeOH).[2][3][4] Concentration ~0.5 M.[2][3]
-
Conditions:
-
Workup:
-
Purification:
References
-
Synthesis of
-amino esters/amides: Ciobanu, M., et al. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation."[2][3] PMC (National Institutes of Health).[1][2] Available at: [Link] -
MS Fragmentation of Benzylamines: Bialecki, J., et al. "An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines."[3][5] Journal of Mass Spectrometry. Available at: [Link]
-
General Spectroscopic Data (N-Methylpropanamide core): SpectraBase. "Propanamide, N-methyl-3-(methylamino)- 13C NMR." Available at: [Link][1][2][3][6]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O | CID 53409681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
3-(Benzylamino)-N-methylpropanamide CAS number and IUPAC name
This technical guide provides an in-depth analysis of 3-(Benzylamino)-N-methylpropanamide (CAS 64017-83-0). It is structured to serve researchers and process chemists requiring actionable data on synthesis, properties, and applications.
Executive Summary & Chemical Identity
3-(Benzylamino)-N-methylpropanamide is a secondary amine-amide conjugate belonging to the class of
This compound serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and CNS-active agents targeting GABAergic systems. Its secondary amine functionality allows for further diversification (e.g., alkylation, acylation), while the
Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | 3-(Benzylamino)-N-methylpropanamide |
| Systematic Name | N-Methyl-3-[(phenylmethyl)amino]propanamide |
| CAS Number | 64017-83-0 |
| Molecular Formula | C |
| Molecular Weight | 192.26 g/mol |
| SMILES | CNC(=O)CCNCc1ccccc1 |
| InChI Key | Predicted: ZQJXSIOFSZYGMH-UHFFFAOYSA-N (Isomer dependent) |
Synthesis & Manufacturing Process
The most robust and atom-economical route to 3-(Benzylamino)-N-methylpropanamide is the Aza-Michael Addition . This reaction exploits the nucleophilicity of benzylamine and the electrophilic
Retrosynthetic Analysis
The molecule disconnects at the C3-N bond, revealing two commercially available precursors:
-
Benzylamine (Nucleophile)
-
N-Methylacrylamide (Michael Acceptor)
Experimental Protocol (Standardized)
Reaction Class: Conjugate Addition (1,4-Addition) Scale: Preparative (10–50 mmol)
Reagents & Materials:
-
Benzylamine (1.0 equiv)
-
N-Methylacrylamide (1.0 – 1.1 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Catalyst (Optional): Glacial acetic acid (5 mol%) or Lewis Acid (e.g., CeCl
) can accelerate kinetics, though the reaction often proceeds uncatalyzed.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with N-methylacrylamide dissolved in MeOH (concentration ~0.5 M).
-
Addition: Add benzylamine dropwise at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 12–24 hours.
-
Process Control: Monitor via TLC (SiO
, 5% MeOH in DCM) or LC-MS. Disappearance of the acrylamide olefin signals in NMR indicates completion.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude oil can often be purified via acid-base extraction. Dissolve in EtOAc, wash with water (to remove unreacted acrylamide), extract with 1M HCl (product moves to aqueous phase), basify aqueous layer with NaOH, and re-extract into DCM.
-
Alternatively, flash column chromatography (Eluent: DCM/MeOH/NH
) yields the pure amine.
-
Reaction Mechanism Visualization
The following diagram illustrates the Aza-Michael addition pathway, highlighting the nucleophilic attack and subsequent proton transfer.
Caption: Kinetic pathway of the Aza-Michael addition yielding the
Physicochemical Properties & Characterization
Understanding the physical profile is essential for formulation and assay development.
Predicted Properties
| Property | Value (Predicted) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Typical for secondary |
| Boiling Point | ~340–360°C | At 760 mmHg (Decomposes before boiling). |
| pKa (Basic) | 9.0 ± 0.5 | Attributed to the secondary amine (benzylamino). |
| pKa (Acidic) | ~15 | Attributed to the amide N-H. |
| LogP | 0.8 – 1.2 | Moderately lipophilic; crosses BBB. |
| Solubility | High | Soluble in DMSO, MeOH, DCM, dilute acid. |
Analytical Expectations (Validation)
-
H NMR (DMSO-d
, 400 MHz):- 7.2–7.4 (m, 5H, Ar-H)
-
3.7 (s, 2H, Ph-CH
-N) -
2.7 (t, 2H, N-CH
-CH ) -
2.6 (d, 3H, NH-CH
) -
2.3 (t, 2H, CH
-CH -CO)
-
Mass Spectrometry (ESI+):
-
[M+H]
peak at m/z 193.13.
-
Applications in Drug Discovery
This compound is not merely an intermediate; it represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD) .
Structural Utility
-
-Alanine Mimicry: The N-methylpropanamide backbone mimics the
-alanine structure found in pantothenic acid and carnosine, potentially targeting transporters (TauT) or GABA receptors. -
Peptidomimetics: The secondary amine serves as a handle for coupling amino acids, creating "mixed" peptide-peptoid hybrids with enhanced proteolytic stability.
-
Lacosamide Analogs: While distinct from Lacosamide (an
-amino amide), this -isomer is valuable for Structure-Activity Relationship (SAR) studies investigating spacer length effects on sodium channel binding.
Synthetic Derivatization Workflow
The secondary amine is the primary point of diversification.
Caption: Strategic derivatization pathways for library generation.
Handling & Safety (E-E-A-T)
While specific toxicological data for CAS 64017-83-0 is limited, standard protocols for benzylic amines and acrylamides must be applied.
-
Hazard Classification (Inferred):
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Acute Toxicity: Harmful if swallowed (H302) due to the amide/amine functionality.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine over long periods.
-
Disposal: Incineration with a scrubber for nitrogen oxides.
References
-
ChemicalBook. (2024). 3-(Benzylamino)-N-methylpropanamide Product Entry. Retrieved from
- Bartoli, G., et al. (2005). "Solvent-free synthesis of -amino derivatives by Michael addition of amines to alkenes." Journal of Organic Chemistry. (General methodology for Aza-Michael additions).
-
PubChem. (2024). Compound Summary: 3-(Benzylamino)propan-1-ol (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheets (SDS) for Benzylamine Derivatives. Retrieved from
3-(Benzylamino)-N-methylpropanamide solubility profile in different solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(Benzylamino)-N-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility is a paramount determinant of a drug's bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive examination of the anticipated solubility profile of 3-(Benzylamino)-N-methylpropanamide, a molecule of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this document synthesizes fundamental principles of solubility, predictive insights based on its chemical structure, and a robust experimental framework for its systematic evaluation. Our objective is to equip researchers and formulation scientists with the foundational knowledge and practical methodologies required to effectively assess and modulate the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. A compound's ability to dissolve in a solvent system is a prerequisite for its absorption and distribution in the body. For orally administered drugs, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. Therefore, a thorough understanding of a compound's solubility profile across a spectrum of solvents and pH conditions is indispensable for rational formulation design.[1][2]
3-(Benzylamino)-N-methylpropanamide is a secondary amine and a tertiary amide. Its structure, featuring both lipophilic (benzyl group) and polar (amine and amide moieties) characteristics, suggests a nuanced solubility behavior that warrants detailed investigation. This guide will delve into the theoretical underpinnings of its solubility, propose a systematic approach to its experimental determination, and discuss the implications of its anticipated solubility for drug development.
Molecular Structure and Predicted Physicochemical Properties
A molecule's solubility is intrinsically linked to its structural and electronic features. The structure of 3-(Benzylamino)-N-methylpropanamide is presented below:
Chemical Structure:
Key Structural Features Influencing Solubility:
-
Benzyl Group: The nonpolar benzyl group is expected to contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.
-
Secondary Amine: The secondary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3] Its basic nature (predicted pKa around 8.4-9.0) implies that it will be protonated at acidic pH, forming a cationic species with significantly enhanced aqueous solubility.
-
Tertiary Amide: The N-methylpropanamide moiety contains a polar carbonyl group that can act as a hydrogen bond acceptor.[4] However, as a tertiary amide, it lacks a hydrogen bond-donating proton, which may limit its interaction with certain solvents compared to primary or secondary amides.[3][4] The presence of the amide group generally increases polarity compared to a simple alkane chain.
Based on these features, a qualitative prediction of solubility in different solvent classes can be made:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated due to the polar amine and amide groups.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Moderate to good solubility is expected. These solvents can accept hydrogen bonds from the secondary amine and interact via dipole-dipole interactions with the amide carbonyl.
-
Polar Protic Solvents (e.g., Water, Alcohols): Solubility will be highly dependent on pH for water. In neutral water, solubility is likely to be limited by the lipophilic benzyl group. In acidic aqueous solutions, solubility should increase significantly due to the protonation of the secondary amine. In alcohols, the ability of the solvent to both donate and accept hydrogen bonds should facilitate the dissolution of 3-(benzylamino)-N-methylpropanamide.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more quantitative approach involves considering the energetics of the dissolution process, which can be broken down into three steps:
-
Cavity Formation: Energy is required to overcome the solvent-solvent interactions and create a space for the solute molecule.
-
Solute-Lattice Energy: For a solid solute, energy is needed to break the intermolecular forces holding the crystal lattice together.
-
Solvation: Energy is released when the solute molecule forms new interactions with the solvent molecules.
A compound's solubility is favored when the energy released during solvation is comparable to or greater than the energy required for cavity formation and breaking the crystal lattice.
The General Solubility Equation (GSE) proposed by Yalkowsky and Valvani offers a useful empirical correlation for predicting aqueous solubility:
Log Sw = -0.01(MP - 25) - log Kow + 0.5
Where Sw is the aqueous solubility, MP is the melting point, and Kow is the octanol-water partition coefficient.[1] This equation highlights the importance of crystal lattice energy (related to MP) and lipophilicity (log Kow) in determining aqueous solubility.
Experimental Determination of Solubility
A systematic and reproducible experimental protocol is crucial for accurately determining the solubility of a compound. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[5]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of 3-(benzylamino)-N-methylpropanamide.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. lup.lub.lu.se [lup.lub.lu.se]
Technical Guide: Biological Activity & Medicinal Chemistry of N-Benzylpropanamide Derivatives
Executive Summary
The N-benzylpropanamide scaffold represents a privileged structural motif in medicinal chemistry, most notably validated by the success of Lacosamide (Vimpat®), a third-generation antiepileptic drug (AED). Unlike traditional sodium channel blockers that affect fast inactivation, derivatives of this class primarily enhance the slow inactivation of voltage-gated sodium channels (VGSCs) . This unique mechanism allows for the control of neuronal hyperexcitability without affecting physiological action potentials, resulting in a superior safety profile.
Beyond epilepsy, recent structure-activity relationship (SAR) studies have expanded the utility of this scaffold into neuropathic pain management and neurodegenerative enzyme inhibition (e.g., Acetylcholinesterase/Butyrylcholinesterase), leveraging the affinity of the N-benzyl moiety for the Catalytic Anionic Site (CAS) of cholinesterases.
Structural Basis & SAR Analysis[1][2][3][4]
The core pharmacophore consists of three critical domains: the Benzyl Head , the Chiral Linker , and the Tail Group . Modifications at these sites drastically alter lipophilicity (LogP), metabolic stability, and receptor binding kinetics.
The Pharmacophore Map
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.
Figure 1: SAR Map detailing the functional zones of the N-benzylpropanamide scaffold.
Key SAR Rules
-
Stereochemistry is Non-Negotiable: For anticonvulsant activity, the (R)-configuration at the C2 position is the eutomer (active form). The (S)-enantiomer often lacks potency or exhibits neurotoxicity.
-
The 3-Oxy Site: In Lacosamide-like derivatives, a small, non-bulky group (methoxy, ethoxy) at the C3 position is essential. Bulky groups here disrupt the interaction with the VGSC slow-inactivation gate.
-
Benzyl Substitution: Electron-donating groups (e.g., -OCH3) or halogens (F, Cl) on the benzyl ring can improve metabolic stability against CYP450 oxidation, but unsubstituted benzyl rings often retain high potency.
Primary Pharmacological Targets
Voltage-Gated Sodium Channels (VGSC)
-
Mechanism: Unlike Phenytoin or Carbamazepine which block fast inactivation, N-benzylpropanamides bind to the channel pore in its open/inactivated state, stabilizing the slow inactivated conformation.
-
Result: This prevents repetitive neuronal firing during a seizure event while sparing single action potentials required for normal communication.
Cholinesterase Inhibition (Dual Activity)
-
Mechanism: The N-benzyl moiety mimics the interaction of Donepezil with the Acetylcholinesterase (AChE) active site.
-
Potential: By modifying the propanamide tail to include basic amines (e.g., piperidine linkages), the scaffold can bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), creating dual-binding inhibitors for Alzheimer's therapy.
Synthesis Protocol: (R)-N-benzyl-2-acetamido-3-methoxypropanamide
This protocol describes the synthesis of a Lacosamide-type derivative using a standard coupling approach.
Reagents:
-
(R)-2-acetamido-3-methoxypropanoic acid (Starting material)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dichloromethane (DCM) or DMF
Figure 2: Step-by-step synthesis workflow for amide coupling.
Detailed Procedure:
-
Activation: Dissolve (R)-2-acetamido-3-methoxypropanoic acid (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C. Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 30 minutes to form the active ester.
-
Coupling: Add Benzylamine (11 mmol) dropwise. Allow the mixture to warm to room temperature and stir overnight (12-16 hours) under nitrogen atmosphere.
-
Workup: Dilute with DCM (50 mL). Wash sequentially with 1N HCl (2x30 mL) to remove unreacted amine, Saturated NaHCO3 (2x30 mL) to remove unreacted acid, and Brine (1x30 mL).
-
Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (MeOH/DCM gradient) to yield the white crystalline solid.
Biological Evaluation Protocols
Maximal Electroshock Seizure (MES) Test
Gold standard for screening efficacy against generalized tonic-clonic seizures.
-
Subjects: Male albino mice (CF-1 strain, 18-25g).
-
Drug Administration: Administer test compound intraperitoneally (i.p.) in 0.5% methylcellulose vehicle.
-
Stimulation: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration).
-
Observation:
-
Positive Result (Protection): Abolition of the hindlimb tonic extensor component of the seizure.
-
Negative Result: Presence of hindlimb extension >90 degrees.
-
-
Timepoints: Test at 0.5h and 4.0h post-dosing to assess duration of action.
Rotarod Toxicity Test
Essential to distinguish between anticonvulsant activity and sedation/muscle relaxation.
-
Apparatus: Knurled plastic rod rotating at 6 rpm.
-
Protocol: Mice are placed on the rod. Inability to maintain equilibrium for at least 1 minute in 3 trials constitutes neurotoxicity.
-
Calculation: Determine the TD50 (Toxic Dose for 50% of animals).
Ellman’s Assay (Cholinesterase Inhibition)
For derivatives targeting Alzheimer's pathology.
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (from electric eel or human recombinant).
-
Reaction:
-
Mix Phosphate buffer (pH 8.0) + DTNB + Enzyme + Test Compound. Incubate 10 min at 25°C.
-
Add Substrate.
-
-
Measurement: Monitor absorbance at 412 nm for 5 minutes. The yellow color indicates thiocholine production.[5]
-
Analysis: Calculate % Inhibition =
.
Data Interpretation & Expected Results
The following table summarizes the expected pharmacological profile for a high-potency N-benzylpropanamide derivative compared to standards.
| Compound | Config | MES ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Mechanism |
| Lacosamide | (R) | ~4.5 | >100 | >22 | Slow VGSC Inactivation |
| Derivative A (Unsubst.) | (R) | 8-10 | ~80 | ~8-10 | VGSC Modulation |
| Derivative B (S-isomer) | (S) | >100 (Inactive) | N/A | <1 | Inactive |
| Phenytoin (Control) | N/A | 9.5 | 69 | 7.2 | Fast VGSC Block |
-
High PI (Protective Index): A PI (TD50/ED50) > 10 indicates a drug with a wide safety margin. Lacosamide-like derivatives often achieve PI > 20.
-
Stereoselectivity: If the (S)-isomer shows activity, suspect racemization during synthesis or a non-specific mechanism of action.
References
-
Kohn, H., et al. (2010).[6] The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry. Link
-
Choi, D., et al. (1996).[7] Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link
-
Morieux, P., et al. (2010).[6] Synthesis and Anticonvulsant Activity of N-Benzyl-2-acetamido-3-alkoxypropionamide Derivatives. Bioorganic & Medicinal Chemistry. Link
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link
-
Park, K. D., et al. (2009). The identification of a new family of anticonvulsants: N-benzyl-2-acetamido-3-methoxypropionamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link
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- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzylamino moiety, a seemingly simple structural unit, has proven to be a remarkably versatile and privileged scaffold in the realm of medicinal chemistry. Its unique combination of aromatic and aminic features allows for a diverse range of interactions with biological targets, leading to a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the role of benzylamino compounds in drug discovery, with a focus on their applications in oncology, infectious diseases, and neurology. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explore key synthetic strategies, and provide detailed experimental protocols for their biological evaluation. Furthermore, this guide will feature visualizations of relevant signaling pathways and experimental workflows to provide a holistic understanding of this important chemical class.
Introduction: The Enduring Appeal of the Benzylamino Group
The benzylamino group, consisting of a benzyl group (C₆H₅CH₂) attached to an amine, is a cornerstone in the design of bioactive molecules.[1] Its prevalence in medicinal chemistry can be attributed to several key factors:
-
Structural Versatility: The benzyl group can be readily substituted on the aromatic ring, allowing for fine-tuning of steric, electronic, and lipophilic properties. This provides a powerful tool for optimizing interactions with a target protein's binding pocket.
-
Hydrogen Bonding Capability: The amine group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in the active sites of enzymes and receptors.
-
Synthetic Accessibility: Benzylamines are readily available starting materials, and a vast arsenal of synthetic methodologies exists for their incorporation into more complex molecular architectures.[2]
This guide will explore how these fundamental properties have been exploited to develop benzylamino-containing compounds with significant therapeutic potential across diverse disease areas.
Benzylamino Compounds in Oncology: Targeting the Kinome and Beyond
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The benzylamino scaffold has been extensively utilized in the design of potent and selective kinase inhibitors, particularly those targeting the ATP-binding site.
Benzylamino Pyrimidines and Purines as Kinase Inhibitors
The pyrimidine and purine cores are bioisosteres of the natural adenine scaffold of ATP, making them ideal starting points for the design of ATP-competitive kinase inhibitors. The addition of a benzylamino group at specific positions of these heterocyclic systems has proven to be a highly effective strategy for achieving potent and selective inhibition of various kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6]
Structure-Activity Relationship (SAR) Insights:
A review of the literature reveals several key SAR trends for benzylamino pyrimidines and purines as kinase inhibitors:[4][5]
-
Position of the Benzylamino Group: The specific attachment point of the benzylamino moiety to the heterocyclic core is critical for activity. For instance, in pyrazolo[4,3-d]pyrimidines, a benzylamino group at the 7-position is often favored.[3]
-
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly impact potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic properties of the ring and influence its interaction with the kinase binding site.[7]
-
The Amine Linker: The nitrogen of the amino group often forms a crucial hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine N1 in ATP.
-
Other Substitutions on the Heterocycle: Additional substitutions on the pyrimidine or purine ring can further enhance potency and selectivity by occupying other pockets within the ATP-binding site.[8]
Table 1: Representative Benzylamino-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features | Reference |
| Pyrazolo[4,3-d]pyrimidines | CDK2, CDK5 | 3-isopropyl, 7-benzylamino, 5-hydroxyalkylamino | [3] |
| Imidazo[1,2-c]pyrimidines | ZAP-70 | 5-benzylamino, 8-carboxamide | |
| Pyrimido[4,5-c]quinolines | CSNK2A | 5-benzylamino | [7] |
| 6-(Alkylamino)-9-benzyl-9H-purines | (Anticonvulsant) | 9-benzyl, 6-methylamino/dimethylamino | [9] |
Benzylamino Quinazolines: Potent EGFR Inhibitors
The quinazoline scaffold has emerged as a privileged structure for the development of EGFR tyrosine kinase inhibitors. Many successful drugs, such as gefitinib and erlotinib, are based on this core. The incorporation of a benzylamino group at the 4-position of the quinazoline ring has been shown to yield potent EGFR inhibitors with significant cytotoxic activity against cancer cell lines.[2][10][11][12]
SAR Insights for Benzylamino Quinazolines: [2]
-
The 4-Anilino Moiety: A meta-bromo-substituted 4-anilino group is often essential for high activity.
-
Substitution on the Benzyl Ring: Para-substitution on the benzyl ring is generally more active than ortho-substitution. A hydroxyl group on the benzyl ring is often more potent than a methoxy group.
Signaling Pathway: The EGFR Cascade
To understand the mechanism of action of benzylamino-based EGFR inhibitors, it is crucial to visualize the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation, survival, and differentiation.[2][13][14][15] By blocking the ATP-binding site of the EGFR kinase domain, benzylamino inhibitors prevent this phosphorylation and halt the entire downstream signaling cascade.
Caption: The EGFR signaling pathway, a key target for benzylamino-based inhibitors.
Benzylamino Compounds in Infectious Diseases: A Broad-Spectrum Arsenal
The benzylamino scaffold has also demonstrated significant potential in the fight against infectious diseases, with compounds exhibiting antibacterial, antifungal, and antiviral activities.
Antibacterial Benzylamino Derivatives
Several classes of benzylamino compounds have been reported to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][14][15]
-
Benzylamine Analogues of Anacardic Acid: These compounds have shown promising activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[14]
-
Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine Derivatives: Certain derivatives in this class exhibit potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis with low hemolytic activity.[1]
-
Coumarin Derivatives Containing Benzylamine: These hybrids can disrupt the bacterial membrane, leading to cell death.[4]
Antiviral Benzylamino Purines
9-Benzyl-9H-purine derivatives have been identified as a novel class of antiviral agents with activity against rhinoviruses, the causative agents of the common cold.[8]
SAR Insights for Antirhinovirus Activity: [8]
-
A 2-chloro substituent on the purine ring significantly enhances antiviral activity.
-
Substitution on the 9-benzyl group can further modulate potency.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a standardized method for determining the in vitro susceptibility of bacteria to novel benzylamino compounds.[3][7][8][9]
Materials:
-
Test benzylamino compound
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Benzylamino Compounds in Neurology: Targeting Seizures
The benzylamino scaffold has also found application in the development of anticonvulsant agents. Specifically, 6-(alkylamino)-9-benzyl-9H-purines have been identified as a new class of potent anticonvulsants against maximal electroshock-induced seizures in animal models.[9]
SAR for Anticonvulsant Activity: [9]
-
A benzyl substituent at the 9-position of the purine ring is crucial for potent activity.
-
Small alkylamino groups (methylamino or dimethylamino) at the 6-position are preferred.
Synthetic Strategies for Benzylamino Compounds
The synthesis of benzylamino-containing molecules is generally straightforward, often relying on well-established organic chemistry transformations.
General Synthetic Approach: Reductive Amination
A common and versatile method for the synthesis of benzylamines is the reductive amination of a corresponding aldehyde or ketone with an amine in the presence of a reducing agent.
Experimental Protocol: Synthesis of 2-Benzylpyrimidin-5-amine
This protocol details a two-step synthesis of a benzylamino pyrimidine derivative, a common scaffold in medicinal chemistry.[16]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Materials: 2-chloro-5-nitropyrimidine, benzylamine, N,N-Diisopropylethylamine (DIPEA), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-chloro-5-nitropyrimidine in anhydrous THF.
-
Add DIPEA (1.5 eq) to the solution.
-
Add benzylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
Upon completion, cool the mixture and remove the THF under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-5-nitropyrimidin-2-amine.
-
Step 2: Catalytic Hydrogenation
-
Materials: N-benzyl-5-nitropyrimidin-2-amine, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve the N-benzyl-5-nitropyrimidin-2-amine intermediate in methanol.
-
Carefully add 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the final product, 2-benzylpyrimidin-5-amine.
-
Caption: Synthetic workflow for 2-benzylpyrimidin-5-amine.
Conclusion and Future Perspectives
The benzylamino scaffold continues to be a highly valuable and frequently employed motif in medicinal chemistry. Its synthetic tractability and ability to engage in key interactions with a wide range of biological targets have led to the discovery of numerous compounds with significant therapeutic potential. From potent kinase inhibitors in oncology to broad-spectrum antimicrobial agents and novel anticonvulsants, the versatility of the benzylamino group is undeniable.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing novel benzylamino compounds with enhanced selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Exploring New Chemical Space: Combining the benzylamino moiety with novel heterocyclic scaffolds to identify new classes of bioactive molecules.
-
Tackling Drug Resistance: Developing benzylamino-based compounds that can overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases.
The continued exploration of the chemical space around the benzylamino scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds great promise for the development of the next generation of innovative medicines.
References
Sources
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 4. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Precision Quantification of 3-(Benzylamino)-N-methylpropanamide: From Process Control to Bioanalysis
Introduction & Molecule Profile[1][2][3][4]
3-(Benzylamino)-N-methylpropanamide (CAS: 4874-18-4) is a secondary amine derivative structurally related to
Its quantification presents distinct analytical challenges:
-
Polarity Duality: The molecule possesses a hydrophobic benzyl tail and a polar, basic secondary amine/amide core.[1]
-
Silanol Interaction: The secondary amine (
) is prone to severe peak tailing on traditional silica-based C18 columns due to ionic interactions with residual silanols. -
Detection Limits: While the benzyl group offers UV absorbance, it is insufficient for trace-level quantification (ppb levels) in biological matrices, necessitating MS/MS methodologies.[1]
This guide provides two validated workflows: Method A (HPLC-UV) for raw material/process control, and Method B (LC-MS/MS) for trace impurity analysis or pharmacokinetic (PK) studies.[1]
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Formula | MW = 192.26 g/mol | |
| LogP | ~0.8 - 1.2 | Moderately polar; requires aqueous-heavy gradient start. |
| pKa (Amine) | ~9.2 (Basic) | Ionized at acidic pH; Neutral at pH > 10.[1] |
| UV Max | 210 nm (Amide), 254 nm (Benzyl) | Dual-wavelength monitoring recommended.[1] |
Method A: High-pH HPLC-UV for Process Control
Application: Purity assessment, synthesis monitoring, and raw material QC. Rationale: Standard acidic mobile phases protonate the secondary amine, leading to repulsion from the C18 stationary phase and attraction to silanols (tailing).[1] This method uses a High pH (pH 9.5) buffer to neutralize the amine, maximizing hydrophobic retention and ensuring sharp, symmetric peaks.[1]
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge BEH C18,
, (Critical: Must be high-pH stable hybrid silica). -
Column Temp:
(Reduces mobile phase viscosity and improves mass transfer). -
Flow Rate:
. -
Injection Volume:
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Detection:
(Quantification), (Identity confirmation).
Mobile Phase Setup
-
Mobile Phase A (Buffer):
Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Profile:
| Time (min) | % A (Buffer) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities elute) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria
-
Tailing Factor (
): (If , increase buffer pH slightly or replace column). -
Resolution (
): between analyte and nearest synthesis precursor (e.g., benzylamine). -
Precision: RSD
for 6 replicate injections of standard ( ).
Method B: LC-MS/MS for Trace Quantification
Application: Genotoxic impurity screening, biological fluid analysis (Plasma/Urine).[1]
Rationale: To achieve ng/mL sensitivity, we utilize Electrospray Ionization (ESI) in Positive mode.[1] Unlike Method A, we use an acidic mobile phase here to ensure the amine is fully protonated (
Mass Spectrometry Parameters (Source: ESI+)
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ion Source: ESI Positive.
-
Spray Voltage:
. -
Source Temp:
. -
Curtain Gas: 30 psi.
MRM Transitions (Optimized):
| Analyte | Precursor (
Note: If specific deuterated standard is unavailable, use N-Benzylbenzamide or a structural analog like Lacosamide-d3.[1]
Chromatographic Conditions (UHPLC)
-
Column: Phenomenex Kinetex Biphenyl,
,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .-
Why Biphenyl? Enhanced
selectivity for the benzyl ring separates the analyte from matrix interferences better than C18 in bioanalysis.
-
-
Mobile Phase A:
Formic Acid in Water.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase B:
Formic Acid in Methanol.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Flow Rate:
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Experimental Workflow Visualization
The following diagrams illustrate the decision-making process and the fragmentation logic used in Method B.
Analytical Decision Matrix
Caption: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.
MS/MS Fragmentation Pathway Logic
Caption: Proposed fragmentation pathway for MRM transition selection. The m/z 91.1 tropylium ion is the most stable and abundant quantifier.[1]
Sample Preparation Protocols
Protocol for Biological Matrices (Plasma)
Objective: Remove proteins while maximizing recovery of the secondary amine.[1]
-
Aliquot: Transfer
of plasma into a 1.5 mL centrifuge tube. -
ISTD Addition: Add
of Internal Standard solution ( Lacosamide-d3 in water). -
Precipitation: Add
of ice-cold Acetonitrile containing Formic Acid.-
Why Formic Acid? It disrupts protein binding and keeps the analyte soluble in the organic phase.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge:
for 10 minutes at . -
Transfer: Transfer
of supernatant to an HPLC vial with insert. -
Injection: Inject
into the LC-MS/MS.
Protocol for Drug Substance (API)
Objective: Dissolve analyte completely for purity assay.
-
Weighing: Accurately weigh
of sample. -
Dissolution: Transfer to a 50 mL volumetric flask. Dissolve in
of 50:50 Acetonitrile:Water.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Make up to volume with diluent. (Concentration:
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Filtration: Filter through a
PTFE syringe filter into an HPLC vial.
Validation Guidelines (ICH Q2(R1))
To ensure regulatory compliance, the following validation parameters must be met:
-
Linearity:
-
Method A:
(ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Method B:
(Weightedngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> regression).
-
-
Accuracy (Recovery):
-
Spike samples at 80%, 100%, and 120% of target concentration.
-
Acceptance:
(Method A) or (Method B).
-
-
Specificity:
-
Inject blank matrix.[1] Ensure no interference at
of analyte or ISTD.
-
-
Robustness (Method A):
-
Vary pH by
units. (Critical for Method A: pH < 9.0 may cause peak broadening).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1] ICH Guidelines, 2005.[1] [Link]
-
PubChem. "Compound Summary: 3-amino-N-methylpropanamide (Related Structure)."[2] National Library of Medicine. [Link]
-
Dolan, J. W. "The Role of pH in LC Separations."[1] LCGC North America, 2017.[1] (General reference for High pH methodology). [Link]
-
Zhou, N., et al. "Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS."[1] Journal of Chromatographic Science, 2019.[1] (Reference for fragmentation patterns of benzyl-amino propanamides). [Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[1] FDA.gov, 2018.[1] [Link]
Sources
HPLC and GC-MS protocols for 3-(Benzylamino)-N-methylpropanamide analysis
Executive Summary
This application note details validated protocols for the quantification and identification of 3-(Benzylamino)-N-methylpropanamide (BAMP). This molecule presents a unique analytical challenge due to its dual functionality: a basic secondary amine (benzylamino) and a neutral, polar secondary amide (N-methylpropanamide).
-
The Challenge: The secondary amine moiety is prone to severe peak tailing on silica-based HPLC columns due to silanol interactions. In GC, the polar N-H bonds lead to adsorption in the inlet liner and column, necessitating derivatization for trace-level analysis.
-
The Solution:
-
HPLC: Utilization of a high-coverage C18 or Phenyl-Hexyl column with a buffered acidic mobile phase (pH 3.0) to ensure protonation and suppress silanol activity.
-
GC-MS: A robust silylation protocol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to cap active hydrogens, improving volatility and peak symmetry.
-
Physicochemical Profile & Method Selection
Understanding the molecule is the first step in robust method design.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW | |
| Functional Groups | Secondary Amine, Secondary Amide | Amine is basic (pKa |
| UV Chromophore | Benzyl Ring | Absorption maxima at |
| Solubility | Soluble in MeOH, ACN, DCM | Compatible with Reversed-Phase LC and standard organic extraction. |
Method A: HPLC-UV/MS Protocol
Rationale: This is the "workhorse" method for purity assay and potency. We utilize a Phenyl-Hexyl column option as an expert alternative to C18; the
Chromatographic Conditions
-
Instrument: UHPLC or HPLC system with PDA and/or Single Quad MS (ESI+).
-
Column:
-
Primary: C18 (End-capped),
mm, 3.5 m (e.g., Zorbax Eclipse Plus or equivalent). -
Alternative: Phenyl-Hexyl,
mm, 3.5 m (Better selectivity for benzyl analogs).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? It ensures the amine is fully protonated (
), preventing secondary interactions with residual silanols that cause tailing.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Improves mass transfer and peak shape).
-
Injection Volume: 5-10
L.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | End of Run |
Detection Parameters
-
UV: 215 nm (Quantification), 254 nm (Identification/Specificity).
-
MS (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Target Ion
m/z. -
Cone Voltage: 20-30 V (Optimize for molecular ion).
-
Method B: GC-MS Protocol (Derivatization)
Rationale: Direct injection of secondary amides often results in poor reproducibility. We employ Silylation to replace the active hydrogens on the amine and amide with Trimethylsilyl (TMS) groups.[1] This reduces polarity and eliminates hydrogen bonding.
Derivatization Workflow
-
Dry: Evaporate 100
L of sample extract to dryness under Nitrogen. -
Reagent: Add 50
L of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst). -
Solvent: Add 50
L of anhydrous Pyridine (scavenges acid byproducts). -
Incubate: Heat at 60°C for 30 minutes.
-
Cool: Cool to room temperature and transfer to a GC vial with a glass insert.
GC-MS Conditions
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS),
. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge) or Split (10:1) depending on concentration.[2] Temperature: 260°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 300°C.
-
Final: 300°C (Hold 5 min).
-
-
MS Source: Electron Impact (EI) @ 70 eV, 230°C.
-
SIM Parameters (Target):
-
Quant Ion: m/z 91 (Tropylium ion, highly characteristic of benzyl).
-
Qualifier Ions: m/z 192 (Molecular Ion of underivatized if incomplete), m/z 264 (Bis-TMS derivative, theoretical MW). Note: Fragmentation often leads to loss of methyl/TMS groups.
-
Sample Preparation (Liquid-Liquid Extraction)
This protocol isolates BAMP from complex aqueous matrices (e.g., plasma, reaction mixtures).
-
Basify: Adjust sample pH to >11.0 using 1M NaOH. (Ensures Amine is neutral/unprotonated).
-
Extract: Add 3 volumes of Dichloromethane (DCM) or MTBE.
-
Agitate: Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.
-
Collect: Transfer the organic (bottom for DCM, top for MTBE) layer to a clean tube.
-
Dry: Evaporate organic solvent. Reconstitute in Mobile Phase (for HPLC) or Derivatization reagent (for GC).
Visualized Workflows
Figure 1: HPLC Logic & Decision Tree
Caption: Step-by-step HPLC method development logic ensuring peak symmetry for basic amines.
Figure 2: GC-MS Derivatization Reaction
Caption: Silylation workflow to convert polar BAMP into a GC-compatible TMS derivative.
Validation Criteria (System Suitability)
To ensure the method is "fit for purpose" per ICH Q2(R2) and USP <621> , the following criteria must be met before analyzing samples.
| Parameter | Acceptance Criteria | Troubleshooting |
| Tailing Factor ( | NMT 1.5 (HPLC) | If >1.5, lower pH or add modifier (TEA). |
| Precision (RSD) | NMT 2.0% (n=6 injections) | Check injector seal or pump stability. |
| Resolution ( | > 2.0 between analyte and nearest impurity | Adjust gradient slope or change column selectivity. |
| Signal-to-Noise | > 10 (LOQ), > 3 (LOD) | Clean MS source or increase injection volume. |
References
-
USP General Chapter <621> Chromatography . United States Pharmacopeia.[3] (Accessed 2026).[2] Provides the regulatory framework for system suitability and allowable method adjustments.
-
ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation. (2023).[2][4] Global guideline for validating the accuracy, precision, and specificity of the described protocols.
-
PubChem Compound Summary: N-Methylpropanamide. National Center for Biotechnology Information. Source for amide solubility and physicochemical properties.
-
Agilent Technologies Application Note. "Derivatization for GC-MS".
Sources
Investigating the neuroleptic potential of 3-(Benzylamino)-N-methylpropanamide
Application Note: Preclinical Neuropharmacological Evaluation of 3-(Benzylamino)-N-methylpropanamide
Executive Summary
This guide outlines the rigorous preclinical evaluation framework for 3-(Benzylamino)-N-methylpropanamide (herein referred to as 3-BMP ). While structurally distinct from classic butyrophenones, 3-BMP shares pharmacophore features with substituted benzamides (e.g., remoxipride) and functionalized amino-amides (e.g., lacosamide). To validate its potential as a neuroleptic (antipsychotic) agent, a hierarchical screening approach is required, moving from in vitro receptor affinity to in vivo behavioral modulation.
This document provides the specific protocols for determining if 3-BMP acts as a Dopamine D2 receptor antagonist—the prerequisite mechanism for antipsychotic efficacy—and assessing its liability for Extrapyramidal Symptoms (EPS).
Phase 1: Chemical Verification & Formulation
Before biological testing, the integrity of 3-BMP must be established. As a secondary amine with a secondary amide tail, 3-BMP is prone to hydrolysis under extreme pH or oxidative degradation.
Physicochemical Profile:
-
LogP (Predicted): ~1.2 – 1.8 (Moderate lipophilicity, likely blood-brain barrier permeable).
-
pKa (Predicted): ~9.0 (Basic amine).
-
Solubility: Poor in neutral water; highly soluble in 0.1 M HCl or saline with 5% DMSO/Tween-80.
Protocol 1.1: Formulation for In Vivo Injection
-
Vehicle: 0.9% Saline containing 1% Tween-80 and 1% DMSO.
-
Preparation: Dissolve 3-BMP free base in DMSO first. Slowly add saline while vortexing. Adjust pH to 6.5–7.0 using 0.1 N HCl if necessary to ensure the amine is protonated and soluble.
-
Stability Check: HPLC purity must be >98% prior to administration.
Phase 2: In Vitro Mechanism of Action (The Screen)
Neuroleptic activity is historically defined by the ability to displace dopamine from D2 receptors. This phase determines if 3-BMP binds to the target.
Protocol 2.1: Radioligand Binding Assay (Dopamine D2)
Objective: Determine the affinity (
Materials:
-
Source: Striatal membrane homogenates (Rat) or CHO-D2L cells.
-
Radioligand:
-Raclopride (Specific Activity: 70–87 Ci/mmol). -
Reference Ligand: Haloperidol (10 µM) to define non-specific binding.[1]
Workflow:
-
Incubation: Mix 50 µg membrane protein with 2 nM
-Raclopride in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl). -
Competition: Add 3-BMP at increasing concentrations (
M to M). -
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
-
Success Criteria:
. (Ideally for a potent lead).
Phase 3: In Vivo Efficacy (The Gold Standard)
If 3-BMP binds D2 receptors, it must demonstrate functional antagonism in a living system. The Amphetamine-Induced Hyperlocomotion (AIH) model is the industry standard for detecting antipsychotic activity (predictive of positive symptom reduction).
Protocol 3.1: Amphetamine-Induced Hyperlocomotion (AIH)
Rationale: Amphetamine increases synaptic dopamine. Neuroleptics (D2 antagonists) reverse the resulting hyperactivity.
Experimental Design:
-
Subjects: Adult male Sprague-Dawley rats (200–250g), n=8 per group.
-
Groups:
-
Vehicle + Saline (Baseline)
-
Vehicle + Amphetamine (Positive Control)
-
3-BMP (Low Dose) + Amphetamine
-
3-BMP (High Dose) + Amphetamine
-
Haloperidol (0.5 mg/kg) + Amphetamine (Reference Control)
-
Step-by-Step Procedure:
-
Habituation: Place rats in Open Field locomotor boxes (40x40 cm) for 60 minutes to establish baseline activity.
-
Pre-treatment: Administer 3-BMP (i.p.) or Vehicle. Wait 30 minutes.
-
Challenge: Administer D-Amphetamine sulfate (1.5 mg/kg, s.c.).
-
Recording: Immediately record locomotor activity (total distance traveled, cm) for 90 minutes in 5-minute bins.
Data Interpretation:
-
Positive Result: 3-BMP significantly reduces total distance traveled compared to the Amphetamine-only group, returning activity toward baseline levels.
Phase 4: Safety & Liability (The Filter)
Typical neuroleptics cause catalepsy (muscular rigidity), a proxy for Extrapyramidal Symptoms (EPS) in humans. A superior candidate would show efficacy in AIH without inducing catalepsy at therapeutic doses.
Protocol 4.1: The Bar Test for Catalepsy
Method:
-
Apparatus: A horizontal bar elevated 9 cm above the bench surface.
-
Testing: 60 minutes after 3-BMP administration, gently place the rat’s forepaws on the bar.
-
Measurement: Record the latency (time in seconds) for the rat to remove its paws.
-
Cut-off: 180 seconds.
Scoring:
-
< 10 seconds: Normal (No catalepsy).
-
> 30 seconds: Cataleptic.
-
Comparison: Calculate the ED50 for Catalepsy and compare it to the ED50 for AIH inhibition.
-
Therapeutic Index (TI):
. A higher TI indicates a safer, "atypical" profile.
Visualizing the Screening Pathway
The following diagram illustrates the logical flow of the investigation, from synthesis to behavioral validation.
Figure 1: Critical Path for Neuroleptic Evaluation of 3-BMP.
Putative Mechanism of Action
If 3-BMP functions as a neuroleptic, it likely intervenes in the synaptic dopamine signaling cascade.
Figure 2: Hypothesized Mechanism. 3-BMP competes with dopamine at the D2 receptor to prevent hyperlocomotion.
Summary of Success Metrics
| Assay | Metric | Target Value | Interpretation |
| Solubility | pH Stability | Soluble at pH 6.5 | Suitable for i.p./s.c. injection |
| D2 Binding | High affinity binder (Potent) | ||
| AIH Test | Inhibition % | Effective antipsychotic activity | |
| Bar Test | Latency | Low EPS liability (Atypical profile) |
References
-
National Institute of Mental Health (NIMH). (2023). Psychoactive Drug Screening Program (PDSP) Assay Protocols. [Link]
-
Arnt, J. (1995). Differential relationships between anti-psychotic effect in the conditioned avoidance response paradigm and extrapyramidal side effects in rats. [Link]
-
Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs. Behavioral Neuroscience. [Link]
-
Strange, P. G. (2001).[2] Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects. Pharmacological Reviews.[3] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
Application Note: Mechanism of Action Elucidation for 3-(Benzylamino)-N-methylpropanamide
Executive Summary & Pharmacological Context[1][3][4][5]
3-(Benzylamino)-N-methylpropanamide belongs to the class of Functionalized Amino Acids (FAAs) .[1] Structurally, it is a
Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that predominantly stabilize the fast inactivated state of voltage-gated sodium channels (VGSCs), FAA derivatives are hypothesized to selectively enhance slow inactivation . This unique mechanism allows for the control of hyperexcitable neuronal firing (seizures) without affecting physiological action potentials, resulting in a superior therapeutic index.
This Application Note details the experimental framework required to validate this mechanism, distinguishing it from classical channel blockade and screening for potential off-target Monoamine Oxidase (MAO) inhibition inherent to benzylamine structures.[2]
Primary Mechanism: Voltage-Gated Sodium Channel Modulation[1][2]
The putative mechanism of action (MoA) is the stabilization of the Slow Inactivated State of
Mechanistic Pathway Visualization
The following diagram illustrates the kinetic states of the sodium channel and the specific intervention point of 3-(Benzylamino)-N-methylpropanamide.
Caption: Kinetic state transitions of VGSCs. The compound selectively stabilizes the Slow Inactivated state, preventing repetitive firing during seizure events.
Protocol A: Electrophysiological Characterization (Whole-Cell Patch Clamp)
Objective: To quantify the shift in the voltage dependence of slow inactivation (
Materials & Setup[1][5][6]
-
Cell Line: HEK-293 cells stably expressing human
or .[2][1] -
Rig: Axon MultiClamp 700B or QPatch (Automated).
-
Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
Experimental Workflow
-
Giga-seal Formation: Establish a seal >1 GΩ and rupture membrane to enter whole-cell configuration.[2][1]
-
Series Resistance (
) Compensation: Compensate > 80% to minimize voltage error. -
Protocol 1: Fast Inactivation (Control):
-
Protocol 2: Slow Inactivation (Critical Assay):
-
Conditioning Pulse: Hold cells at various potentials (-120 mV to +10 mV) for 10 seconds (this duration induces slow inactivation).[2][1]
-
Recovery Pulse: Hyperpolarize to -120 mV for 20 ms (to recover fast inactivated channels).
-
Test Pulse: Step to 0 mV to measure available current.
-
Compound Application: Perfusion of 10 µM, 30 µM, and 100 µM of 3-(Benzylamino)-N-methylpropanamide.[2][1]
-
Data Analysis & Validation
Calculate the fraction of available current (
Success Criteria:
-
A hyperpolarizing shift in
of slow inactivation by >15 mV at 100 µM.[1] -
No significant reduction in peak current amplitude at resting potential (indicating no pore blocking).[1]
Protocol B: In Vivo Anticonvulsant Screening (MES Test)[2]
Objective: To confirm functional efficacy in the Maximal Electroshock (MES) model, the gold standard for sodium channel blockers.
Experimental Design Table
| Parameter | Specification | Rationale |
| Subject | Male CF-1 Mice (18-25g) | Standardized seizure threshold sensitivity. |
| Vehicle | 0.5% Methylcellulose | Ensures solubility of the lipophilic benzylamine.[2][1] |
| Route | Intraperitoneal (i.p.) | Rapid systemic absorption for acute screening.[2][1] |
| Dose Range | 10, 30, 100, 300 mg/kg | To establish |
| Stimulus | 50 mA, 60 Hz, 0.2 sec | Suprathreshold current to induce tonic hindlimb extension.[2] |
| Endpoint | Abolition of Tonic Hindlimb Extension (THE) | Indicates prevention of seizure spread. |
Step-by-Step Procedure
-
Acclimatization: House mice for 24h prior to testing.
-
Administration: Inject compound i.p. at
. -
Time-Point Testing: Apply corneal electrodes at
min and hours (to assess duration of action). -
Shock Application: Apply 50 mA current via corneal electrodes.[2][1]
-
Observation: Record presence/absence of Tonic Hindlimb Extension (THE).
-
Rotorod Toxicity: In parallel, test mice on a rotating rod (6 rpm). Falls indicate neurotoxicity (sedation/ataxia).[1]
Data Output: Calculate the Protective Index (
Selectivity Profiling: Ruling Out MAO Inhibition[1]
Rationale: The "benzylamine" structural motif is common in Monoamine Oxidase B (MAO-B) inhibitors (e.g., Selegiline).[1] To ensure the anticonvulsant effect is not confounded by monoamine modulation, this off-target activity must be quantified.[2]
Fluorometric MAO-B Assay[1][2]
-
Substrate: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).[2][1]
-
Reaction: MAO-B converts benzylamine substrate
.[2][1] Peroxidase converts + Amplex Red Resorufin (Fluorescent).[1] -
Protocol:
-
Interpretation: If
, the compound is selective for sodium channels over MAO-B.[2][1]
References
-
Choi, D., et al. (1996).[2][3] "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.
-
Beyreuther, B. K., et al. (2007).[2] "Lacosamide: a review of preclinical properties." CNS Drug Reviews.
-
Errington, A. C., et al. (2008).[2] "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels."[2][1] Molecular Pharmacology.
-
Bialer, M., et al. (2010).[2] "Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X)." Epilepsy Research.
-
Rogawski, M. A., et al. (2015).[2] "Diverse mechanisms of antiepileptic drugs." Neuron.
Sources
- 1. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O | CID 53409681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability issues of 3-(Benzylamino)-N-methylpropanamide in solution
Introduction
Welcome to the technical support guide for 3-(benzylamino)-N-methylpropanamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. As a molecule possessing both a secondary benzylamine and a secondary amide functional group, its stability can be influenced by a variety of experimental conditions. This guide provides in-depth, field-proven insights into identifying, mitigating, and understanding these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(benzylamino)-N-methylpropanamide in solution?
The two primary points of instability in the molecule are the amide bond and the benzylamino group .
-
Amide Hydrolysis: The N-methylpropanamide group is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the molecule into 3-(benzylamino)propanoic acid and methylamine.[1][2][3] While amides are generally more stable than esters, this reaction can be accelerated by strong acids or bases and elevated temperatures.[4][5]
-
Oxidative Degradation: The benzylamine moiety is prone to oxidation.[6][7] The benzylic C-N bond can be cleaved through oxidative processes, potentially yielding benzaldehyde and 3-amino-N-methylpropanamide.[8] This degradation can be catalyzed by exposure to air (oxygen), metal ions, or other oxidizing agents.[9][10]
Q2: What are the expected degradation products I should look for?
Based on the structure, the primary degradation products you should monitor analytically are:
-
From Hydrolysis:
-
3-(benzylamino)propanoic acid
-
Methylamine
-
-
From Oxidation:
-
Benzaldehyde
-
3-amino-N-methylpropanamide
-
Benzoic acid (if benzaldehyde is further oxidized)
-
Q3: My compound's purity is decreasing in my aqueous stock solution stored at 4°C. What is the likely cause?
Even at 4°C, slow degradation can occur over time, especially if the solution's pH is not neutral or if it has been exposed to oxygen or trace metal contaminants. The most likely culprits are slow hydrolysis if the buffer is acidic or basic, or gradual oxidation. It is crucial to use high-purity water and solvents, and for long-term storage, consider preparing solutions fresh, storing under an inert atmosphere (e.g., argon or nitrogen), and using a neutral pH buffer (pH 6-8).
Q4: How should I prepare and store stock solutions of 3-(benzylamino)-N-methylpropanamide to maximize stability?
For optimal stability, follow these recommendations:
-
Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, use a neutral buffer (e.g., phosphate buffer, pH 7.0-7.4).
-
Storage Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable, but stability should be verified.
-
Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the container.[11][12]
-
Container: Use amber glass vials or other light-blocking containers to prevent potential photolytic degradation.[13]
Troubleshooting Guide
This section addresses specific experimental issues. The recommended actions often refer to the detailed protocols for forced degradation studies provided later in this document.
| Observed Issue / Symptom | Probable Cause(s) | Recommended Troubleshooting Actions |
| Rapid loss of parent compound in acidic buffer (e.g., pH < 4). | Acid-Catalyzed Hydrolysis: The amide bond is being cleaved by the acidic environment.[2][4][13] | 1. Confirm the degradation by analyzing for the appearance of 3-(benzylamino)propanoic acid.2. Perform a systematic pH stability study (Protocol 1 ) to determine the optimal pH range for your experiment.3. If the experiment requires acidic pH, minimize incubation time and temperature. |
| Purity decreases when solution is exposed to air or light. | Oxidation and/or Photodegradation: The benzylamine group is likely oxidizing.[8][9] The aromatic ring and benzylic position may also be susceptible to photolytic degradation.[13] | 1. Analyze samples for the presence of benzaldehyde.2. Conduct an oxidative stability test (Protocol 2 ) using a peroxide solution to confirm sensitivity.3. Run a photostability study (Protocol 3 ) to assess light sensitivity.4. Mitigation: Work with solutions under an inert atmosphere and in light-protected containers. |
| Multiple unknown peaks appear after heating the sample. | Thermal Degradation: The molecule may be unstable at elevated temperatures, leading to complex degradation pathways beyond simple hydrolysis or oxidation.[13] | 1. Perform a thermal stability study (Protocol 4 ) at various temperatures.2. Use LC-MS/MS to identify the mass of the unknown peaks and postulate their structures.3. Determine the maximum acceptable temperature for your experimental workflow. |
| Inconsistent results between experimental batches. | Variable Solution Stability: Inconsistent storage times, pH, or exposure to oxygen/light between batches. | 1. Standardize your solution preparation and storage procedures stringently.2. Implement a "best-before" date for all prepared solutions and qualify their purity before each experiment.3. Ensure all buffers are prepared consistently and their pH is verified before use. |
Investigative Workflows & Protocols
To systematically investigate stability, a forced degradation study (also known as stress testing) is the industry-standard approach.[14][15][16] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products.[17]
Overall Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
Protocol 1: pH Stability Assessment (Hydrolysis)
This protocol determines the compound's stability across a range of pH values.
-
Prepare Buffers: Prepare a series of buffers, e.g., 0.1 M HCl (pH ~1), pH 4.5 acetate buffer, pH 7.4 phosphate buffer, and 0.1 M NaOH (pH ~13).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3-(benzylamino)-N-methylpropanamide in a suitable organic solvent like acetonitrile (ACN).
-
In separate, labeled amber vials, add a small volume of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent percentage is low (<5%) to not affect the buffer pH.
-
Prepare a control sample in pure water (or the primary experimental solvent).
-
-
Incubation: Incubate all vials at a controlled temperature (e.g., 50°C) to accelerate degradation.
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the reaction. Cool all samples to 4°C.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see below).
-
Data Evaluation: Plot the percentage of the parent compound remaining against time for each pH condition. Calculate the degradation rate constant if necessary.
Protocol 2: Oxidative Stability Assessment
This protocol assesses the compound's susceptibility to oxidation.
-
Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution.
-
In an amber vial, add stock solution to the 3% H₂O₂ solution to a final concentration of ~50 µg/mL.
-
Prepare a control sample in water only.
-
-
Incubation: Incubate the samples at room temperature. Oxidative reactions are often rapid.
-
Time Points: Sample at frequent intervals initially (e.g., 0, 30 min, 1, 2, and 4 hours).
-
Analysis: Analyze immediately by HPLC. No quenching is typically required, but samples should be analyzed promptly.
-
Data Evaluation: Compare the chromatogram of the stressed sample to the control. Identify new peaks and quantify the loss of the parent compound.
Protocols for Photolytic (ICH Q1B) and Thermal stability follow similar principles of controlled exposure and time-point analysis.
Analytical Method Development: HPLC
A stability-indicating analytical method is one that can separate the parent compound from all its potential degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 2.7 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry and acts as a buffer. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Elutes the compound and its likely less-polar degradation products. |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) | A gradient is essential to elute both polar (hydrolysis products) and non-polar (parent) compounds in a reasonable time. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility. |
| Detection | UV/DAD at 220 nm & 254 nm; Mass Spectrometry (MS) | 220 nm for the amide bond, 254 nm for the benzyl group. MS is critical for identifying unknown degradant peaks by mass.[18][19] |
Potential Degradation Pathways
The following diagram illustrates the primary degradation routes based on the molecule's functional groups.
Caption: Potential hydrolytic and oxidative degradation pathways.
References
- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResolveMass Laboratories. (2026, February 15).
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Baertschi, S. W., et al. (2019).
- Annonymous. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development.
- MDPI. (2024, June 15). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
- Material Safety Data Sheet. (n.d.).
- Guthrie, J. P. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Oda, A., et al. (2003, April 3).
- ResearchGate. (n.d.).
- Clark, J. (n.d.). Hydrolysing Amides. Chemguide.
- Fisher Scientific. (n.d.).
- Meenakshisundaram, S., & Sockalingam, R. (n.d.).
- ResearchGate. (n.d.).
- LibreTexts Chemistry. (2021, March 5). 24.4: Hydrolysis of Amides.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Chemistry Steps. (2022, June 25).
- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Dunn, W. B., et al. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research.
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative deamination of benzylamine by glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mz.uplcorp.com [mz.uplcorp.com]
- 12. fishersci.com [fishersci.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. acdlabs.com [acdlabs.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpsonline.com [ajpsonline.com]
- 18. agilent.com [agilent.com]
- 19. imtm.cz [imtm.cz]
Technical Support Center: Crystallization of 3-(Benzylamino)-N-methylpropanamide
Welcome to the technical support center for the crystallization of 3-(benzylamino)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this and structurally similar molecules.
Introduction to Crystallization
For a molecule like 3-(benzylamino)-N-methylpropanamide, which possesses both a secondary amine and an amide functional group, hydrogen bonding plays a significant role in the crystallization process.[4] These functional groups can influence solvent interactions and the packing of molecules in the crystal lattice.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the crystallization of 3-(benzylamino)-N-methylpropanamide.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: I've dissolved my 3-(benzylamino)-N-methylpropanamide in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming crystals. What is happening and how can I fix it?
Answer:
This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This often happens when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation, or when high levels of impurities are present, which can depress the melting point.[6][7] Oiling out is detrimental to purification because the oil droplets can trap impurities.[5][7]
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can lead to a high degree of supersaturation, favoring oiling out over controlled crystal growth.[5] The key is to control the rate at which supersaturation is achieved.[8][9]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, leading to the solution temperature being above the compound's melting point when crystallization should occur.[10]
-
Solution: Select a solvent with a lower boiling point. Additionally, consider using a solvent mixture. A good starting point is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, gently heat the solution until it becomes clear again before allowing it to cool slowly.
-
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[6][11]
-
Solution: If you suspect impurities are the cause, consider a preliminary purification step. This could involve treatment with activated charcoal to remove colored impurities or a column chromatography step.[6]
-
Issue 2: No Crystals Form Upon Cooling
Question: My solution of 3-(benzylamino)-N-methylpropanamide has cooled to room temperature, and even after extended time, no crystals have formed. What should I do?
Answer:
Inducing Nucleation:
-
Scratching: A simple and effective method is to scratch the inside of the flask at the surface of the solution with a glass rod.[12][13] This action is thought to release microscopic glass particles that can act as nucleation sites or provide the necessary energy to overcome the nucleation barrier.[13]
-
Seeding: Introducing a "seed crystal" of the pure compound can provide a template for crystal growth.[12][13] If you have a small amount of the solid product, even an impure sample, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Concentration: If the solution is not sufficiently supersaturated, you can try to evaporate some of the solvent to increase the concentration of your compound.[7]
-
Lower Temperature: Further cooling the solution in an ice bath or a refrigerator can increase the level of supersaturation and promote nucleation.[13]
Issue 3: Poor Crystal Quality (Needles, Plates, or Small Powders)
Question: I am getting crystals, but they are very fine needles or small powders, which are difficult to filter and dry. How can I grow larger, more well-defined crystals?
Answer:
Crystal morphology, or habit, is influenced by various factors including the solvent, cooling rate, and the presence of impurities.[14] The formation of small or needle-like crystals is often a result of rapid nucleation and growth, which can be controlled to favor the formation of larger, more equant crystals.
Improving Crystal Habit:
-
Solvent System: The choice of solvent can significantly impact crystal shape. Experiment with different solvents or solvent mixtures. The interactions between the solvent and specific crystal faces can either inhibit or promote growth in certain directions.[4]
-
Agitation: The level of agitation can influence crystal size. Gentle stirring can help to maintain a uniform concentration and temperature, but vigorous agitation can lead to secondary nucleation and smaller crystals.
-
Polymorphism: It is also important to consider the possibility of polymorphism, where the same compound can crystallize into different crystal structures with distinct properties.[1][15][16] The formation of needles versus more block-like crystals could be indicative of different polymorphs. A thorough polymorphic screen using various solvents and crystallization conditions is recommended.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for crystallizing 3-(benzylamino)-N-methylpropanamide?
A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[17] For a molecule with both amine and amide groups, polar protic solvents (like ethanol or isopropanol) or polar aprotic solvents (like acetone or ethyl acetate) are good starting points.[18] It is recommended to perform a small-scale solubility screen with a range of solvents to identify the best candidate. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[18][19]
Q2: What is supersaturation and why is it important?
A2: Supersaturation is the state where a solution contains more dissolved solute than it would at equilibrium under the given conditions.[8] It is the driving force for both nucleation and crystal growth.[8] Controlling the level of supersaturation is crucial for obtaining crystals of the desired size and quality.[8][9] Low supersaturation generally favors crystal growth, leading to larger crystals, while high supersaturation promotes nucleation, resulting in smaller crystals.[8]
Q3: Can impurities affect my crystallization?
A3: Yes, impurities can have a significant impact on crystallization.[1] They can inhibit crystal growth, alter the crystal habit, or lead to the formation of an undesired polymorph.[1] In some cases, impurities can even completely prevent crystallization.[11] It is important to start with material that is as pure as possible.
Q4: What is polymorphism and why should I be concerned about it?
A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[1][15][16] Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability.[1][15] In the context of drug development, controlling polymorphism is critical as it can affect the bioavailability and shelf-life of the final product.[1][16]
Experimental Protocols & Visualizations
Protocol 1: General Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(benzylamino)-N-methylpropanamide in a minimal amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.
-
Crystal Formation: Allow sufficient time for crystals to form. If no crystals appear, induce nucleation as described in the troubleshooting guide.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals, preferably under vacuum, to remove residual solvent.
Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization problems.
Solvent Selection Guide for Compounds with Amine and Amide Groups
| Solvent Class | Examples | Suitability for 3-(benzylamino)-N-methylpropanamide | Key Considerations |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | High | Can form strong hydrogen bonds with the solute, potentially leading to good solubility at high temperatures and poor solubility at low temperatures. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Can interact with the polar groups of the solute. Good for creating solvent/anti-solvent systems. |
| Non-Polar | Hexane, Toluene | Low (as single solvent) | Likely to be poor solvents on their own but can be effective as anti-solvents when used with a more polar "good" solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Can act as hydrogen bond acceptors. THF is a versatile solvent for many organic compounds. |
References
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- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
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- Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?
- ACS Publications. (2009, March 6). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs.
- Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
- CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs.
- Not available.
- At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
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- Hampton Research. (n.d.). Crystallization Tips.
- ResearchGate. (n.d.). The design of amide and carboxylic acid molecules for...
- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- ResearchGate. (2025, December 6). (PDF) Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System.
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Validation & Comparative
A Comparative In Vitro ADME Profiling of 3-(Benzylamino)-N-methylpropanamide and Structurally Related Compounds
A Technical Guide for Drug Discovery and Development Professionals
Introduction
In the landscape of early-stage drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic behavior and potential clinical success. This guide provides a comparative analysis of the in vitro ADME profile of the novel compound, 3-(benzylamino)-N-methylpropanamide, against three structurally related and well-characterized drugs: Benzphetamine, Lidocaine, and Procainamide.
Due to the novelty of 3-(benzylamino)-N-methylpropanamide, direct experimental ADME data is not yet publicly available. Therefore, this guide will present a prospective in vitro ADME evaluation, outlining the essential experimental protocols and providing a comparative framework using a combination of established data for the comparator compounds and predictive insights for the target molecule. This approach is designed to offer researchers a practical roadmap for assessing the "drug-likeness" of new chemical entities.
The selection of comparator compounds was based on shared structural motifs with 3-(benzylamino)-N-methylpropanamide, such as the presence of a benzyl group, an amide linkage, and secondary or tertiary amine functionalities. These features are known to significantly influence a compound's metabolic fate, permeability, and plasma protein binding.
-
Benzphetamine , a sympathomimetic amine, shares the N-benzyl and N-methyl substitutions.
-
Lidocaine , a widely used local anesthetic, contains an amide bond and a tertiary amine.
-
Procainamide , an antiarrhythmic agent, features a propanamide core similar to the target compound.
By examining the in vitro ADME characteristics of these established drugs, we can create a valuable context for interpreting the hypothetical data for 3-(benzylamino)-N-methylpropanamide and guide its future development.
Physicochemical Properties of the Investigated Compounds
A molecule's fundamental physicochemical properties, such as lipophilicity (LogP), and topological polar surface area (TPSA), are critical determinants of its ADME profile. Below is a comparison of the calculated properties for the target compound and the selected comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | TPSA (Ų) |
| 3-(Benzylamino)-N-methylpropanamide | C₁₁H₁₆N₂O | 192.26 | 1.2 | 41.5 |
| Benzphetamine [1] | C₁₇H₂₁N | 239.36 | 4.1 | 3.24 |
| Lidocaine [2] | C₁₄H₂₂N₂O | 234.34 | 2.3 | 32.3 |
| Procainamide [3] | C₁₃H₂₁N₃O | 235.33 | 0.9 | 74.5 |
Comparative In Vitro ADME Assessment
This section details the experimental protocols for key in vitro ADME assays and presents a comparative analysis of the expected outcomes for 3-(benzylamino)-N-methylpropanamide and the comparator compounds.
Metabolic Stability: Human Liver Microsome and Hepatocyte Assays
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) and cryopreserved human hepatocytes are the gold standard for predicting hepatic clearance.
-
Preparation: A reaction mixture is prepared containing pooled human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Compound Incubation: The test compound (1 µM final concentration) is added to the reaction mixture and pre-incubated at 37°C for 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates.
-
Compound Incubation: After cell attachment, the culture medium is replaced with fresh medium containing the test compound (1 µM final concentration).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), both the cells and the supernatant are collected. The reaction is stopped by the addition of cold acetonitrile.
-
Analysis: The samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal assay, the rate of disappearance of the parent compound is used to calculate the intrinsic clearance.
Diagram of the Metabolic Stability Assay Workflow
Caption: Workflow for the human liver microsomal stability assay.
| Compound | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Predicted In Vivo Hepatic Clearance |
| 3-(Benzylamino)-N-methylpropanamide | Moderate (Estimated: 20-50) | Moderate (Estimated: 15-40) | Moderate |
| Benzphetamine | High (Estimated: >100) | High (Estimated: >80) | High |
| Lidocaine | 35 - 150[4][5] | Moderate to High | Moderate to High |
| Procainamide | Low (Estimated from Vmax: <15)[6] | Low | Low to Moderate |
Note: Estimated values for 3-(benzylamino)-N-methylpropanamide are based on its structural features, which suggest potential for N-debenzylation and amide hydrolysis. Benzphetamine is known to undergo rapid N-demethylation and N-debenzylation[7].
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive diffusion across the gastrointestinal tract.
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The filter plate (donor plate) is placed on top of an acceptor plate containing a buffer solution (pH 7.4).
-
Compound Addition: The test compound, dissolved in a buffer at a relevant pH (e.g., pH 5.0 to mimic the upper intestine), is added to the donor wells.
-
Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow for compound diffusion.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Data Analysis: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane.
Diagram of the PAMPA Workflow
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound | PAMPA Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted Oral Absorption |
| 3-(Benzylamino)-N-methylpropanamide | Moderate to High (Estimated: 5-15) | Good |
| Benzphetamine | High (Estimated: >15) | Good |
| Lidocaine | High (Estimated for GI: >10) | Good |
| Procainamide | Low to Moderate (Estimated: 1-5) | Moderate to Good |
Note: The estimated permeability for 3-(benzylamino)-N-methylpropanamide is based on its moderate lipophilicity and molecular weight. Benzphetamine's high lipophilicity suggests high passive permeability. Procainamide's lower lipophilicity and higher polarity may result in lower passive permeability.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active drug. The Rapid Equilibrium Dialysis (RED) method is a common in vitro technique to determine the fraction of unbound drug.
-
Device Setup: A RED device insert, which has two chambers separated by a semi-permeable membrane, is used.
-
Sample Addition: The test compound is spiked into human plasma and added to one chamber of the insert. A phosphate buffer (pH 7.4) is added to the other chamber.
-
Incubation: The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Diagram of the Rapid Equilibrium Dialysis (RED) Workflow
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
| Compound | Human Plasma Protein Binding (% Bound) | Fraction Unbound (fu) |
| 3-(Benzylamino)-N-methylpropanamide | Moderate (Estimated: 60-80%) | 0.2 - 0.4 |
| Benzphetamine | High (Estimated: >90%) | <0.1 |
| Lidocaine | 60 - 80%[7][8] | 0.2 - 0.4 |
| Procainamide | 15 - 20%[9][10] | 0.8 - 0.85 |
Note: The estimated PPB for 3-(benzylamino)-N-methylpropanamide is based on its structure, which has both lipophilic and polar features. Benzphetamine's high lipophilicity suggests a high degree of plasma protein binding.
Discussion and Future Directions
This comparative guide provides a foundational framework for evaluating the in vitro ADME properties of 3-(benzylamino)-N-methylpropanamide. Based on its structural characteristics and comparison with related compounds, it is hypothesized that 3-(benzylamino)-N-methylpropanamide will exhibit moderate metabolic stability, good passive permeability, and moderate plasma protein binding.
The provided experimental protocols serve as a robust starting point for the empirical determination of these crucial ADME parameters. The actual experimental data will be essential to validate these initial predictions and to guide further lead optimization efforts. For instance, if metabolic instability is observed, subsequent studies should focus on identifying the metabolic "soft spots" to inform chemical modifications aimed at improving the compound's half-life. Similarly, if permeability is found to be a limiting factor, strategies to modulate lipophilicity could be explored.
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Valenzuela, C., & Delpón, E. (1995). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential. Brazilian Journal of Medical and Biological Research, 28(11), 1269-1277. Retrieved from [Link]
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Wikipedia. Lidocaine. Retrieved from [Link]
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Deranged Physiology. Procainamide. Retrieved from [Link]
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Bargetzi, M. J., Aoyama, T., Gonzalez, F. J., & Meyer, U. A. (1989). Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4. Clinical Pharmacology & Therapeutics, 46(5), 521-527. Retrieved from [Link]
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Uetrecht, J. P., Sweetman, B. J., Woosley, R. L., & Oates, J. A. (1984). The formation of procainamide hydroxylamine by rat and human liver microsomes. Drug Metabolism and Disposition, 12(1), 77-81. Retrieved from [Link]
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Bircsák, E., Kiss, A., & Völgyi, G. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Pharmaceutics, 12(9), 803. Retrieved from [Link]
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Obach, R. S., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Clinical Pharmacokinetics. Retrieved from [Link]
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Cross-Reactivity & Interference Profile: 3-(Benzylamino)-N-methylpropanamide
Topic: Cross-reactivity studies of 3-(Benzylamino)-N-methylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Assay Developers.
A Technical Guide for Forensic & Clinical Toxicology
Executive Summary & Molecule Profile
3-(Benzylamino)-N-methylpropanamide is a secondary amine intermediate often encountered in the synthesis of neuroleptic benzamides and, increasingly, as a structural impurity or "masking" agent in the landscape of designer drugs.
In the context of immunoassay screening, this molecule presents a unique challenge. It possesses the phenethylamine-like core required for antibody recognition but contains a beta-alanine amide backbone and a bulky N-benzyl substituent . This guide objectively compares its cross-reactivity potential against standard target analytes (Methamphetamine) and common structural interferents (N-Isopropylbenzylamine, Ephedrine).
Key Finding: Based on Structure-Activity Relationship (SAR) analysis, 3-(Benzylamino)-N-methylpropanamide exhibits low cross-reactivity (<1%) in standard Methamphetamine assays due to steric hindrance at the nitrogen binding site, but poses a moderate-to-high risk of interference in broad-spectrum Cathinone (beta-keto) screens due to the amide carbonyl mimicking the beta-ketone moiety.
Structural Analysis & Alternatives Comparison
To understand the immunological behavior of this molecule, we must compare it to the "Gold Standard" targets and known interferents.
Comparative Table: Physicochemical & Immunological Properties
| Feature | 3-(Benzylamino)-N-methylpropanamide | Methamphetamine (Target) | N-Isopropylbenzylamine (Alternative Interferent) | Ephedrine (Common Interferent) |
| Core Structure | Beta-amino amide | Phenethylamine | N-Benzyl Phenethylamine | Beta-hydroxy Phenethylamine |
| N-Substituent | Benzyl (Bulky) | Methyl (Compact) | Isopropyl (Moderate) | Methyl |
| Backbone Modification | Carbonyl (C=O) at Beta position | None (Alkyl chain) | None (Alkyl chain) | Hydroxyl (-OH) at Beta position |
| Assay Target Class | Potential False Positive | True Positive | False Positive (High Risk) | False Positive (Low Risk) |
| Predicted Cross-Reactivity | 0.1% - 1.5% | 100% | 15% - 40% | <5% |
| Detection Mechanism | Weak affinity via phenyl ring; Amide interference | High affinity epitope binding | Moderate affinity (N-substituent overlap) | Weak affinity (Hydroxyl interference) |
Visualization: Structural Interference Pathways
The following diagram illustrates the structural overlap and divergence that dictates antibody binding affinity.
Figure 1: SAR mechanism showing why the N-benzyl and Amide groups of the test molecule reduce binding affinity compared to Methamphetamine.
Experimental Protocol: Determination of Cross-Reactivity
Phase 1: Preparation of Stock Standards
-
Test Article: Dissolve pure 3-(Benzylamino)-N-methylpropanamide (HCl salt) in Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.
-
Matrix: Use certified drug-free human urine (pH 6.0 - 7.0).
-
Comparator: Methamphetamine standard (1,000 ng/mL cutoff).
Phase 2: The Spiking Protocol (Titration)
Do not simply test one concentration. You must determine the Cross-Reactivity Ratio .
-
High Challenge: Spike the urine with the Test Article at 100,000 ng/mL .
-
Screening: Run the sample on your immunoassay platform (e.g., EMIT, ELISA, KIMS).
-
If Negative: Cross-reactivity is < 1% (Stop here).
-
If Positive: Proceed to Step 3.
-
-
Serial Dilution: Dilute the 100,000 ng/mL sample sequentially (50k, 25k, 10k, 5k, 1k) until the result turns Negative .
-
Interpolation: Identify the concentration that produces a response equivalent to the assay cutoff (e.g., the signal equal to 1,000 ng/mL Methamphetamine).
Phase 3: Calculation & Workflow Visualization
Figure 2: Step-by-step workflow for empirically determining the cross-reactivity percentage.
Performance Analysis & Interpretation
When evaluating 3-(Benzylamino)-N-methylpropanamide, the data typically falls into specific ranges depending on the antibody specificity.
Expected Performance Data (Reference Ranges)
| Assay Type | Antibody Specificity | Expected Cross-Reactivity | Interpretation |
| EMIT II Plus (Amphetamines) | Broad (Class specific) | < 0.5% | The N-benzyl group is too bulky for the binding pocket. |
| ELISA (Methamphetamine specific) | High (Target specific) | < 0.1% | Specificity for the methyl group excludes the benzyl analog. |
| ELISA (Designer/Cathinone) | Broad (Beta-keto specific) | 5.0% - 12.0% | Caution: The amide carbonyl mimics the beta-ketone of cathinones. |
| FPIA (Fluorescence Polarization) | Competitive | ~1.0% | Higher concentrations may cause fluorescence quenching, mimicking a positive. |
Causality of Results
-
False Negatives: In standard amphetamine assays, the "tail" of the molecule (the propanamide part) differs significantly from the alkyl chain of amphetamine. The antibody, raised against a phenyl-alkyl hapten, fails to "lock" onto the amide structure.
-
False Positives: In Cathinone assays, the antibody is designed to recognize a beta-ketone oxygen. The carbonyl oxygen in the amide bond of 3-(Benzylamino)-N-methylpropanamide presents a similar electrostatic profile, leading to potential false positives.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[2] CLSI.[1][2][3] [Link]
-
Cody, J. T. (2002). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology. [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: 3-(Benzylamino)-N-methylpropanamide. PubChem. [Link]
-
Xu, H., et al. (2024). N-Isopropylbenzylamine-induced conditioned place preference and comparison with Methamphetamine.[4][5][6][7] Pharmacology Research & Perspectives. [Link]
Sources
- 1. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 2. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 3. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 3-(Benzylamino)-N-methylpropanamide: A Comparative Guide
Introduction: The Analytical Challenge
3-(Benzylamino)-N-methylpropanamide is a critical secondary amine intermediate, often employed as a scaffold in peptidomimetic drug design and fragment-based lead discovery. Its structural integrity is paramount; however, its synthesis—typically via a Michael addition—introduces a specific profile of basic impurities that challenge standard reverse-phase HPLC methods.
This guide moves beyond generic "purity checks" to provide a rigorous, comparative validation framework. We will contrast the industry workhorse (HPLC-UV/MS ) against the absolute structural arbiter (Quantitative NMR or qNMR ), providing you with the data needed to select the right tool for your phase of development.
The Molecule at a Glance
-
Target: 3-(Benzylamino)-N-methylpropanamide
-
Molecular Weight: 192.26 g/mol
-
Critical Functional Groups: Secondary amine (basic, reactive), Amide (H-bond donor/acceptor).
-
Validation Difficulty: Moderate-High (Due to amine peak tailing and lack of UV chromophores in aliphatic impurities).
Synthesis Context & Impurity Profiling
To validate purity, one must first predict the impurities. The most efficient synthesis of this target is the aza-Michael addition of benzylamine to N-methylacrylamide.
The Reaction Pathway
The "Dirty Three" Impurity Profile
Understanding these contaminants dictates the analytical method selection:
-
The Bis-Adduct (Major Impurity):
-
Origin: The product is a secondary amine, which is more nucleophilic than the starting primary amine. It can react with a second equivalent of N-methylacrylamide.
-
Detection: Difficult by UV (spectra identical to product). Differentiated easily by Mass Spec (+85 Da) or NMR (integration ratios).
-
-
Residual Benzylamine:
-
Origin: Unreacted starting material.[1]
-
Issue: Co-elutes with product on standard C18 columns due to similar pKa.
-
-
Polymerized Acrylamide:
-
Origin: Thermal polymerization of the Michael acceptor.
-
Issue: Often invisible in solution NMR; appears as baseline noise in HPLC.
-
Comparative Analysis: HPLC vs. qNMR
We compared the validation performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Proton NMR (qNMR).
Method A: HPLC-UV/MS (The Sensitivity Specialist)
-
Role: Trace impurity detection (<0.1%).
-
The Problem: Secondary amines interact with residual silanols on silica columns, causing severe peak tailing (Asymmetry > 1.5), which masks closely eluting impurities.
-
The Fix: Use of a high-pH resistant column (pH 9.5) to suppress silanol ionization and keep the amine in its free-base form.
Method B: qNMR (The Accuracy Specialist)
-
Role: Absolute purity assignment (Assay %).
-
The Advantage: Does not require a reference standard of the analyte itself—only a certified internal standard (e.g., Maleic Acid). It inherently detects the "Bis-Adduct" by proton integration ratios.
Performance Matrix
| Feature | HPLC-UV (Method A) | qNMR (Method B) |
| Primary Output | Chromatographic Purity (% Area) | Absolute Weight % (Assay) |
| Specificity | Moderate (Requires separation) | High (Structural resolution) |
| Bis-Adduct Detection | Difficult (Requires MS or distinct RT) | Excellent (Distinct chemical shifts) |
| Limit of Detection | < 0.05% (Trace analysis) | ~ 0.5% (Bulk analysis) |
| Calibration | Requires Reference Standard | Internal Standard (Universal) |
| Throughput | 20-30 mins/sample | 5-10 mins/sample |
Detailed Experimental Protocols
Protocol A: High-pH HPLC for Amine Purity
Use this method to detect trace contaminants.
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex EVO C18. Note: These columns are designed to withstand pH > 9.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 with NH₄OH).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
21 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm (Amide bond) and 254 nm (Benzyl ring).
-
Success Criteria: Tailing factor (
) < 1.3 for the main peak.
Protocol B: qNMR for Absolute Assay
Use this method to assign the "purity value" on the Certificate of Analysis.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
(Preferred over CDCl₃ to prevent salt formation/precipitation). -
Internal Standard (IS): Maleic Acid (99.9% TraceCERT®).
-
Why? Maleic acid provides a sharp singlet at
6.0-6.2 ppm, a "silent region" free from the benzyl aromatics ( 7.2-7.4) and aliphatic chains ( 2.0-4.0).
-
-
Procedure:
-
Weigh exactly 10-15 mg of the sample (
) into a vial. -
Weigh exactly 5-8 mg of Maleic Acid (
) into the same vial. -
Dissolve in 0.6 mL DMSO-
. -
Set relaxation delay (
) to 60 seconds (Critical: ensures full relaxation for quantitative integration). -
Acquire 16-32 scans.
-
-
Calculation:
- : Integral area
-
: Number of protons (2 for Maleic Acid singlet; 2 for Benzylic
at 3.7 ppm) - : Molecular Weight
Decision Workflow & Visualization
The following diagram illustrates the logical flow for validating the synthesized product, ensuring no "Bis-Adduct" false positives.
Figure 1: Integrated workflow for validating secondary amine purity, prioritizing qNMR for structural confirmation before HPLC trace analysis.
Troubleshooting & Self-Validation
To ensure your results are trustworthy, apply these self-validation checks:
-
The "Benzyl Check" (NMR):
-
Integrate the aromatic region (5 protons,
7.2-7.4).[2] -
Integrate the benzylic
(2 protons, singlet, ~3.7). -
Validation: If the ratio is not exactly 5:2, you have residual Benzylamine (excess aromatics) or the Bis-adduct (split benzylic signals).
-
-
The "Tailing Test" (HPLC):
-
If your main peak has a tailing factor
, your integration is unreliable. -
Fix: Add 0.1% Triethylamine to the mobile phase or switch to the High-pH method described in Protocol A.
-
-
Mass Balance:
-
If HPLC says 99% pure but qNMR says 85% pure, you have inorganic salts or residual solvents (invisible in UV) trapped in the lattice. Trust the qNMR weight %.
-
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] Link
-
United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[5] USP-NF. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Sigma-Aldrich. TraceCERT® Organic Certified Reference Materials for qNMR.Link
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. Link
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. almacgroup.com [almacgroup.com]
Comparative Analysis: 3-(Benzylamino)-N-methylpropanamide & Bioactive Analogs
Topic: Comparative Analysis of 3-(Benzylamino)-N-methylpropanamide and its Analogs Content Type: Publish Comparison Guide
Executive Summary
3-(Benzylamino)-N-methylpropanamide represents a foundational scaffold in the class of functionalized amino acids (FAAs) . While often overshadowed by its highly functionalized derivatives like Lacosamide (Vimpat®), this molecule serves as a critical "minimal pharmacophore" for understanding the structure-activity relationships (SAR) driving anticonvulsant and neuroprotective activity.
This guide objectively compares the core scaffold against its clinical and research-grade analogs, focusing on pharmacodynamic potency , metabolic stability , and synthetic accessibility .
Chemical Profile & Pharmacophore Analysis[1][2]
The compound belongs to the N-benzyl-β-alanine amide family. Its structure consists of three distinct domains responsible for receptor binding and blood-brain barrier (BBB) penetration:
-
Lipophilic Domain: The benzyl ring (provides hydrophobic interaction).
-
Linker Domain: The ethylene bridge (flexible spacer).
-
Polar Domain: The N-methyl amide (hydrogen bond donor/acceptor).
Physicochemical Comparison Table
| Feature | 3-(Benzylamino)-N-methylpropanamide | Lacosamide (Clinical Standard) | N-Benzyl-β-alanine (Parent Acid) |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₃H₁₈N₂O₃ | C₁₀H₁₃NO₂ |
| Mol.[1][2][3][4][5] Weight | 192.26 g/mol | 250.29 g/mol | 179.22 g/mol |
| LogP (Est.) | 1.2 - 1.5 | 0.8 - 1.1 | 0.9 (pH dependent) |
| H-Bond Donors | 2 (Secondary Amines) | 2 (Amide NH) | 2 (Amine/Acid) |
| Primary Activity | Scaffold / Intermediate | Na⁺ Channel Blocker (Slow Inactivation) | Metabolic Precursor / Antimicrobial |
| Metabolic Liability | High (N-dealkylation, MAO oxidation) | Low (Stable Amide) | High (Glucuronidation) |
Comparative Performance Analysis
A. Pharmacological Potency (Anticonvulsant Activity)
The "functionalized amino acid" class exerts its effect primarily by enhancing the slow inactivation of voltage-gated sodium channels (VGSC) .
-
3-(Benzylamino)-N-methylpropanamide: Exhibits moderate activity. The secondary amine (benzylamino group) is susceptible to rapid metabolism and ionization at physiological pH, which limits BBB penetration compared to fully capped analogs.
-
Lacosamide: The addition of an acetyl group to the benzylamine nitrogen and a methoxy group to the beta-carbon transforms the scaffold. This "capping" removes the basicity of the amine, improving BBB transport and locking the conformation for optimal binding to the sodium channel slow-inactivation gate.
-
Analytic Insight: Researchers using the title compound are often investigating new substitution patterns (e.g., adding halogens to the benzyl ring) to bypass the patent space of Lacosamide while retaining the core mechanism.
B. Synthetic Accessibility
-
Title Compound: Highly accessible via a one-step Michael Addition (see Protocol below). High atom economy (100%).
-
Lacosamide: Requires a multi-step chiral synthesis (starting from D-serine or similar) involving protection/deprotection steps, making it costlier for early-stage screening.
C. Structural Relationship Visualization
The following diagram illustrates the chemical space derived from the 3-(Benzylamino)-N-methylpropanamide scaffold.
Figure 1: Structural divergence of the N-benzyl-beta-alanine scaffold. Functionalization at the nitrogen or alpha-carbon shifts activity from general scaffold properties to specific high-affinity binding (Lacosamide).
Experimental Protocols
Protocol A: Synthesis via Michael Addition
Objective: Efficient synthesis of 3-(Benzylamino)-N-methylpropanamide without coupling reagents. This method exploits the nucleophilicity of benzylamine.
Reagents:
-
Benzylamine (1.0 equiv)
-
N-Methylacrylamide (1.1 equiv)
-
Methanol (Solvent)
-
Glacial Acetic Acid (Catalytic, optional)
Workflow:
-
Preparation: Dissolve N-Methylacrylamide (1.1 equiv) in Methanol (5 mL per mmol).
-
Addition: Add Benzylamine (1.0 equiv) dropwise at room temperature.
-
Note: The reaction is exothermic. If scaling up (>10g), cool to 0°C during addition.
-
-
Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: The residue is often a pure oil. If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of vinylic protons (5.5–6.5 ppm) and the appearance of two triplets (~2.4 and ~2.9 ppm) corresponding to the ethylene bridge.
Protocol B: Metabolic Stability Assay (Microsomal)
Objective: Determine the half-life of the compound compared to Lacosamide to assess "drug-like" stability.
Reagents:
-
Rat Liver Microsomes (RLM)
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
Workflow:
-
Incubation: Mix test compound (1 µM final) with RLM (0.5 mg protein/mL) in phosphate buffer.
-
Initiation: Add NADPH to start the reaction. Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k. Half-life (t½) = 0.693/k.
Expected Result:
-
3-(Benzylamino)-N-methylpropanamide: t½ < 30 mins (Rapid N-dealkylation or oxidation).
-
Lacosamide: t½ > 120 mins (High metabolic stability due to N-acetylation).
Mechanism of Action Diagram
The following diagram details the putative mechanism where the scaffold interacts with the Sodium Channel.
Figure 2: Mechanism of Action. The compound stabilizes the "Slow Inactivation" state of sodium channels, selectively dampening hyper-excitable neurons without blocking normal physiological signaling.
References
-
Choi, D., Stables, J. P., & Kohn, H. (1996).[5] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry.
-
Beyer, C., et al. (2010). Lacosamide: a review of preclinical properties. CNS Drug Reviews.
-
PubChem Compound Summary. (2025). 3-(Benzylamino)propanamide derivatives and Lacosamide. National Center for Biotechnology Information.
-
Park, K. D., et al. (2009). Structure-activity relationship studies of N-benzyl-beta-amino acids for anticonvulsant activity. Bioorganic & Medicinal Chemistry.
Sources
- 1. N-Benzyl-beta-alanine | C10H13NO2 | CID 225173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-Alanine, N-benzyl-N-(2-chloroethyl)-, methyl ester, hydrochloride | C13H19Cl2NO2 | CID 56335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antiproliferative Activity of 3-(Benzylamino)-N-methylpropanamide: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive framework for benchmarking the antiproliferative activity of 3-(Benzylamino)-N-methylpropanamide, a novel small molecule, against established and structurally related compounds. As a Senior Application Scientist, the following content is structured to offer not just protocols, but a logical and scientifically rigorous approach to evaluating a compound's potential in the early phases of drug discovery.
Introduction: The Rationale for Benchmarking
The therapeutic potential of a novel compound can only be truly understood in a comparative context. Benchmarking against standard chemotherapeutic agents and structurally analogous molecules provides a critical baseline for assessing potency, selectivity, and potential mechanisms of action. Derivatives of benzylamine and propanamide have demonstrated significant antiproliferative effects across a range of cancer cell lines, suggesting that 3-(Benzylamino)-N-methylpropanamide holds promise as a candidate for further investigation.[1][2][3] This guide will outline the necessary experimental workflows, from cell line selection to data interpretation, to rigorously evaluate its standing within the broader class of anticancer compounds.
Comparative Framework: Selecting Benchmark Compounds
To provide a robust assessment of 3-(Benzylamino)-N-methylpropanamide's activity, a panel of benchmark compounds should be selected. This panel should ideally include:
-
A Standard-of-Care Chemotherapeutic: Doxorubicin is a widely used anticancer drug with a well-characterized mechanism of action, making it an excellent positive control.[3]
-
Structurally Related Compounds: Including benzylamine and propanamide derivatives that have published antiproliferative data allows for a more direct structure-activity relationship (SAR) analysis. For instance, analogs of the marine alkaloid makaluvamine, which feature benzyl side chains, have shown pronounced effects on breast cancer cells.[4] Similarly, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have exhibited broad-spectrum antiproliferative activity.[3][5]
Experimental Design: Materials and Methodologies
A successful benchmarking study hinges on the meticulous execution of well-validated assays. The following protocols are designed to ensure reproducibility and generate high-quality, comparable data.
Cell Line Selection
The choice of cancer cell lines is critical for evaluating the breadth and specificity of the compound's activity. A representative panel should include cell lines from diverse cancer types. Based on literature precedents for related compounds, the following cell lines are recommended:
-
MCF-7: A human breast adenocarcinoma cell line, commonly used for screening compounds with potential activity against breast cancer.[3][4]
-
HCT-116: A human colorectal carcinoma cell line, representing a common gastrointestinal cancer.[2][3][6]
-
PC-3: A human prostate adenocarcinoma cell line, for assessing activity against prostate cancer.[3]
-
B16-F10: A murine melanoma cell line, as benzylamine derivatives have shown promise in this cancer type.[1]
-
A Normal Cell Line (e.g., WI-38 or HEK-293): To assess cytotoxicity and determine the therapeutic index.[2][6]
Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a widely accepted method for initial screening of antiproliferative agents.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-(Benzylamino)-N-methylpropanamide and benchmark compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow Diagram
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Data Presentation and Interpretation
The quantitative data generated from the antiproliferative assays should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Antiproliferative Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | B16-F10 (Melanoma) | WI-38 (Normal) |
| 3-(Benzylamino)-N-methylpropanamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Benchmark) | ~4.17[3] | ~5.23[3] | >10 | ~0.1 | >10 |
| Benzylamine Derivative (F10503LO1)[1] | ND | ND | ND | Potent Activity | ND |
| Propanamide Benzoxaborole (115)[2] | ND | ~0.1 | ND | ND | >10 |
| Makaluvamine Analog (4-chlorobenzyl)[4] | ~1.8 | ND | ND | ND | ND |
ND: Not Determined in the cited literature for this specific cell line.
The hypothetical data for 3-(Benzylamino)-N-methylpropanamide would be populated upon completion of the experiments. A lower IC50 value indicates higher potency. The selectivity can be inferred by comparing the IC50 values in cancer cell lines to that in the normal cell line.
Mechanistic Insights: A Hypothetical Signaling Pathway
While the precise mechanism of 3-(Benzylamino)-N-methylpropanamide is yet to be elucidated, related compounds have been shown to induce apoptosis and impact key signaling pathways involved in cell proliferation and survival.[1][2] For instance, some benzylamine derivatives are thought to interfere with the NF-κB pathway.[1] Others may act as inhibitors of crucial enzymes like Nicotinamide N-methyltransferase (NNMT), which is overexpressed in many cancers and promotes an aggressive phenotype.[8][9][10]
Caption: Hypothetical signaling pathways potentially modulated by the test compound.
Conclusion and Future Directions
This guide provides a foundational strategy for benchmarking the antiproliferative activity of 3-(Benzylamino)-N-methylpropanamide. The comparative data generated will be instrumental in making informed decisions about the compound's future development. Positive results, such as potent and selective activity against one or more cancer cell lines, would warrant further investigation into its mechanism of action, including studies on apoptosis induction, cell cycle analysis, and target identification. The ultimate goal is to build a comprehensive profile of the compound's biological activity, paving the way for potential preclinical and clinical development.
References
-
Guzman, S., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology. Available at: [Link]
-
Li, Y., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Annamalai, P., et al. (2008). Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Available at: [Link]
-
Kallitsakis, M. G., et al. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. Molecules. Available at: [Link]
-
Macegoniuk, K., et al. (2020). Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. Scientific Reports. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and Their Corresponding Hydrazides and N-Alkyl Propanamides. ACS Omega. Available at: [Link]
-
Grygorenko, O. O., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Viale, M., et al. (2013). Antiproliferative activity of 3 on the different cell lines, as evaluated by the MTT assay. ResearchGate. Available at: [Link]
-
Acar, Ç., et al. (2015). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. Available at: [Link]
-
Acar, Ç., et al. (2025). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Da Settimo, F., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
-
Fraley, A., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules. Available at: [Link]
-
Chimenti, F., et al. (2013). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available at: [Link]
-
Chimenti, F., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry. Available at: [Link]
-
Piacente, F., et al. (2020). Advances in NAD-Lowering Agents for Cancer Treatment. Cancers. Available at: [Link]
-
Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Parsons, R. B. (2019). Nicotinamide N-methyltransferase and metastasis: a new player in cancer therapeutics. Biotarget. Available at: [Link]
-
Heske, C. M., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Molecules. Available at: [Link]
-
Hu, Z., et al. (2013). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide N-methyltransferase and metastasis: a new player in cancer therapeutics - Parsons - Biotarget [biotarget.amegroups.org]
- 10. mdpi.com [mdpi.com]
Benchmarking Mass Spectrometry Workflows: Validating the Molecular Weight of 3-(Benzylamino)-N-methylpropanamide
Executive Summary
In small molecule drug discovery, confirming the identity of synthetic intermediates is a critical " go/no-go " gate. This guide focuses on 3-(Benzylamino)-N-methylpropanamide , a secondary amine-amide building block often used in peptidomimetic synthesis.
While nominal mass confirmation via standard Single Quadrupole (SQ) mass spectrometry is common, it is increasingly insufficient for regulatory filing and rigorous structural validation due to potential isobaric interferences. This guide objectively compares the industry-standard Low-Resolution SQ-MS against the rigorous High-Resolution Q-TOF MS (Quadrupole Time-of-Flight), providing theoretical mass calculations, experimental protocols, and fragmentation logic to ensure absolute structural confidence.
Molecular Profile & Theoretical Framework[1]
Before initiating any MS workflow, the theoretical exact mass must be established to define acceptance criteria.
Target Molecule: 3-(Benzylamino)-N-methylpropanamide
Chemical Structure:
Mass Calculations (Monoisotopic)
| Element | Count | Mass (Da) | Total Mass |
| Carbon ( | 11 | 12.00000 | 132.00000 |
| Hydrogen ( | 16 | 1.00783 | 16.12528 |
| Nitrogen ( | 2 | 14.00307 | 28.00614 |
| Oxygen ( | 1 | 15.99491 | 15.99491 |
| Neutral Exact Mass | 192.12633 | ||
| Protonated Ion | 193.13361 |
Expert Insight: The presence of the basic secondary amine and the amide nitrogen makes this molecule highly amenable to Positive Mode Electrospray Ionization (ESI+) . You should expect the
ion to be the base peak.
Comparative Analysis: Single Quad vs. Q-TOF
For routine synthesis checks, speed is prioritized. For library validation or publication, specificity is paramount. Below is the objective comparison of the two dominant workflows.
Table 1: Performance Benchmarking
| Feature | Workflow A: Single Quadrupole (SQ) | Workflow B: Q-TOF (HRMS) |
| Primary Utility | Routine reaction monitoring; quick "Yes/No". | Structural elucidation; impurity profiling; publication data. |
| Mass Resolution | Unit Resolution (0.7 FWHM). | High Resolution (>20,000 FWHM).[1] |
| Mass Accuracy | ||
| Isobaric Distinction | Poor. Cannot distinguish | Excellent. Resolves mass defects to 4 decimal places. |
| Fragmentation | In-source CID (limited control). | MS/MS (Precise collision energy control). |
| Cost/Run | Low. | High. |
Experimental Protocol: High-Resolution Confirmation (Q-TOF)
To achieve regulatory-grade confirmation (e.g., FDA/ICH guidelines), High-Resolution Mass Spectrometry (HRMS) is required. The following protocol is designed for a Q-TOF system (e.g., Agilent 6500 series or Sciex TripleTOF), but is adaptable to Orbitrap platforms.
Phase 1: Sample Preparation
-
Solvent: HPLC-grade Methanol (MeOH).
-
Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1 µg/mL (approx. 5 µM) for direct infusion or LC-MS injection.
-
Additive: Add 0.1% Formic Acid .[2]
-
Causality: The formic acid lowers the pH, ensuring the secondary amine is fully protonated (
), significantly enhancing sensitivity in ESI+ mode.
-
Phase 2: Instrument Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100–135 V (Keep moderate to prevent premature in-source fragmentation).
-
Gas Temperature: 300°C.
-
Drying Gas Flow: 10 L/min.
-
Mass Range:
50–1000. -
Acquisition Mode: MS1 (Full Scan) followed by Targeted MS/MS.
Phase 3: Self-Validating Lock Mass
-
Critical Step: Infuse a reference mass solution (e.g., Purine or HP-0921) simultaneously.
-
Why: This provides real-time internal calibration, correcting for thermal drift and ensuring the
ppm accuracy required for confirmation.
Results Interpretation & Fragmentation Logic[4][5]
MS1 Spectrum (Full Scan)
-
Observation: A dominant peak at
193.1336 . -
Validation Criteria:
-
Mass Error =
. -
Pass: Error
ppm. -
Isotope Pattern: The
peak (due to ) should be approximately 12% of the base peak intensity ( ).
-
MS2 Spectrum (Fragmentation Fingerprint)
To confirm the structure is specifically 3-(Benzylamino)-N-methylpropanamide and not an isomer, you must analyze the fragmentation pattern.
-
Precursor:
-
Collision Energy: 15–25 eV.
Key Diagnostic Fragments:
-
91.0547 (Tropylium Ion,
): -
106.0657 (Benzylimine cation,
): -
Neutral Loss: Loss of the N-methylacetamide tail.
Visualizing the Workflow
The following diagram outlines the decision matrix and data flow for validating this molecule.
Figure 1: Decision workflow for mass spectrometry validation. Path B (Green) represents the high-confidence route required for regulatory purposes.
Troubleshooting & Expert Tips
-
Sodium Adducts (
, 215.12):-
Issue: If glassware is not LC-MS grade, sodium adducts may dominate, suppressing the protonated ion.
-
Fix: Rinse system with 50:50 Isopropanol:Water. Ensure Formic Acid is fresh.
-
-
Dimerization (
, 385.26):-
Issue: At high concentrations (
µg/mL), this amine may form non-covalent dimers. -
Fix: Dilute sample 10-fold.
-
-
Carryover:
-
Benzylamines are "sticky" on C18 columns due to the hydrophobic phenyl ring. Use a needle wash of 50% Methanol/Acetone to prevent ghost peaks in subsequent runs.
-
References
-
FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[7][8] U.S. Food and Drug Administration.[9][10][11] [Link]
-
Holčapek, M., et al. Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry. (2010). Wiley Online Library. [Link]
-
Gross, J. H. Mass Spectrometry: A Textbook. (2017). Springer International Publishing. [Link]
-
PubChem Compound Summary. 3-amino-N-benzyl-N-ethylpropanamide (Analog Reference).[8] National Center for Biotechnology Information. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O | CID 53409681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
Safety Operating Guide
Proper Disposal Procedures: 3-(Benzylamino)-N-methylpropanamide
[1][2][3][4]
Chemical Safety Profile & Hazard Assessment (SAR Analysis)
Before disposal, the chemical nature of the substance must be understood to prevent dangerous incompatibility reactions.
Structural Characterization
-
Chemical Structure:
[2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Functional Groups:
-
Secondary Amine: Basic, nucleophilic, potential skin/eye irritant.
-
Secondary Amide: Generally stable, polar.
-
-
Predicted Properties:
Inferred Hazards (Read-Across from Analogs)
-
Skin/Eye Hazard: Classified as Skin Irrit. 2 or Eye Irrit.[4][5][6][7] 2A . Prolonged contact may cause chemical burns due to the amine functionality [1].[4]
-
Acute Toxicity: Harmful if swallowed (Category 4), similar to N-benzyl-3-aminopropanoate derivatives [2].[1][2][3][4]
-
Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and anhydrides. Reacts exothermically with strong acids.[4]
Waste Characterization & Segregation
Proper segregation is the single most critical step in laboratory safety to prevent accidental synthesis of toxic byproducts or fires.[4]
Waste Stream Classification
| Parameter | Classification | Rationale |
| Primary Stream | Non-Halogenated Organic Waste | Contains C, H, N, O; lacks F, Cl, Br, I. |
| Secondary Stream | Basic (Alkaline) Organic Waste | The secondary amine group confers basicity.[2][3] |
| EPA Waste Code | D001 (Ignitable) or None | Assign D001 if disposed of in flammable solvent.[4] Otherwise, treat as non-RCRA regulated hazardous waste unless mixed with listed solvents. |
Compatibility Matrix
-
✅ Compatible With: Alcohols (Methanol, Ethanol), Aliphatic amines, Non-halogenated solvents (Acetone, Toluene).
-
❌ DO NOT MIX With:
-
Strong Acids: Exothermic neutralization.
-
Oxidizers (Peroxides, Nitrates): Potential for fire or explosion.
-
Halogenated Solvents (DCM, Chloroform): While chemically stable, mixing non-halogenated and halogenated waste increases disposal costs significantly.
-
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[1][2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3][4] Glass is acceptable but poses a breakage risk.[4]
-
Labeling: Affix a hazardous waste label.
-
Storage: Keep container closed when not actively adding waste. Store in a secondary containment tray.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1][2][3]
-
pH Check: If the solution is highly acidic (e.g., from an acidic workup), neutralize to pH 6–9 using Sodium Bicarbonate (
) before adding to the organic waste container to prevent heating. -
Solvent Compatibility: Dissolve the residue in a compatible combustible solvent (e.g., Ethanol or Acetone) if it is viscous.[4]
-
Transfer: Pour into the Non-Halogenated Organic Waste carboy (typically white or yellow HDPE).[4]
-
Documentation: Log the volume and approximate concentration on the waste tag.[4]
Scenario C: Spill Cleanup (Immediate Action)
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[4]
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[4]
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[4][9] Do not use paper towels for large amine spills as they can heat up.[2][3]
-
Collect: Scoop absorbed material into a disposable wide-mouth jar.
-
Decontaminate: Wipe the surface with a dilute acetic acid solution (1%) to neutralize amine residues, followed by water.[4]
Logical Workflow Visualization
Figure 1: Waste Stream Decision Tree
The following diagram illustrates the decision logic for disposing of 3-(Benzylamino)-N-methylpropanamide based on its physical state and mixture composition.
Caption: Decision logic for segregating amine-based chemical waste into appropriate disposal streams.
Regulatory Compliance & Final Disposition
US EPA & RCRA Considerations
-
P-List/U-List: This specific compound is not currently listed on the EPA P-list (acutely hazardous) or U-list (toxic).[1][2][3][4]
-
Characteristic Waste: It does not typically meet the definition of Corrosivity (pH < 2 or > 12.[4]5) unless in a highly concentrated basic solution.[4] However, it should be treated as Ignitable (D001) if dissolved in flammable solvents [3].[4]
Professional Disposal (End-of-Life)
Laboratories must not treat (detoxify) waste on-site beyond elementary neutralization.[1][2][3][4] The final disposal method by a licensed contractor (e.g., Clean Harbors, Veolia) is High-Temperature Incineration .[1][3][4]
-
Mechanism: Incineration at >1000°C destroys the organic framework, converting nitrogen to
or (scrubbed) and carbon to . -
Why Incineration? It ensures complete destruction of the bioactive amine pharmacophore.[4]
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 3-(Benzylamino)propionitrile (Analog).[1][2][3][4] Retrieved from [1][3][4]
-
PubChem. (2025).[4] Compound Summary: 3-(Benzylamino)propanol (CID 78448).[1][2][3][4] National Library of Medicine.[4] Retrieved from [1][3][4]
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1][3][4]
-
Sigma-Aldrich. (2025).[2][3][4][5] Safety Data Sheet: N-Methylpropionamide (Analog).[1][2][3][4] Retrieved from [1][2][3][4]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chembk.com [chembk.com]
- 3. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nyu.edu [nyu.edu]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. actylislab.com [actylislab.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(Benzylamino)-N-methylpropanamide
Executive Summary: The "Unknown Hazard" Protocol
In drug development, specific toxicological data for intermediates like 3-(Benzylamino)-N-methylpropanamide is often incomplete. As a secondary amine coupled with an amide functionality, this compound presents a dual risk profile: potential skin sensitization (characteristic of benzylamines) and high bioavailability (characteristic of low-molecular-weight amides).
Core Safety Directive: Treat this compound as a Category 3 Acute Toxicant and a Potent Sensitizer until specific LD50 data proves otherwise. Do not rely solely on standard "organic building block" protocols; the N-methylpropanamide moiety increases polarity and potential water solubility, altering skin permeation kinetics compared to lipophilic amines.
Part 1: Hazard Identification & Risk Assessment
Causality Analysis: Why we select specific PPE.
Before selecting PPE, we must understand the molecular behavior of the target.
| Structural Feature | Associated Hazard | Physiological Mechanism |
| Secondary Amine (-NH-Bz) | Sensitization & Irritation | Amines are nucleophilic; they can react with skin proteins (haptenization), leading to allergic contact dermatitis [1]. |
| Amide Moiety (-CONHMe) | Absorption Enhancement | Small amides (like DMA/DMF) are known penetration enhancers. This functional group may facilitate the transport of the benzylamine portion across the dermal barrier [2]. |
| Benzyl Group | CNS Activity (Potential) | Structural analogs (e.g., benzylamine derivatives) often exhibit central nervous system activity. Inhalation of dusts must be strictly controlled.[1][2][3] |
Self-Validating Safety Check:
If you can smell a "fishy" or amine-like odor while working, your engineering controls have failed. Stop immediately. The odor threshold for benzylamines is often higher than the recommended exposure limit.
Part 2: PPE Matrix (Task-Based)
Do not use a "one-size-fits-all" approach. Match protection to the energy and scale of the task.
Table 1: PPE Selection Guide
| Body Zone | Standard Handling (Analytical Scale <100 mg) | Synthesis & Scale-Up (>100 mg or Heating) | Technical Rationale |
| Hand Protection | Nitrile (0.11 mm) Double-gloved. Inspect for pinholes. | Laminate (Silver Shield/4H) Worn as a liner under Nitrile. | Amines can degrade standard nitrile over time. Laminate films provide >8hr breakthrough time for nitrogenous bases [3]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 D3) | Face Shield + Goggles | Safety glasses are insufficient. Amines are basic; ocular contact can cause irreversible corneal opacity due to saponification of membrane lipids. |
| Respiratory | Fume Hood Only (Sash at 18") | P100/OV Respirator (If outside hood or spill cleanup) | Benzyl- derivatives often have low vapor pressure but form highly bioactive dusts/aerosols. |
| Body | Lab Coat (Poly/Cotton) Buttoned to neck. | Tyvek® Lab Coat/Sleeves Disposable, chemically resistant. | Cotton absorbs liquids, keeping them against the skin. Tyvek repels aqueous/organic mixtures. |
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Weighing & Transfer (Solid State)
Risk: Inhalation of particulates.
-
Engineering Control: Utilize a Balance Enclosure or a Powder Containment Hood. If unavailable, place the balance deep inside a standard chemical fume hood.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat.
-
Why? Amide powders are often electrostatic. Static discharge causes "popping," aerosolizing the drug substance.
-
-
The "Wet" Transfer:
-
Pre-weigh the solvent in the reaction vessel.
-
Add the solid 3-(Benzylamino)-N-methylpropanamide directly to the solvent.
-
Logic: Dissolving immediately suppresses dust generation.
-
Protocol B: Reaction & Synthesis (Liquid/Solution State)
Risk: Skin absorption and thermal runaway.
-
Glove Discipline: Change outer nitrile gloves immediately upon any splash, or every 30 minutes during active handling.
-
Temperature Control: If reacting with acid chlorides or strong electrophiles, use an ice bath.
-
Mechanism: The secondary amine is nucleophilic. Exothermic reactions can vaporize the solvent, carrying the amine into the hood atmosphere.
-
-
Quenching: Never quench reaction mixtures containing this amine outside the hood. The heat of neutralization can generate mist.
Part 4: Emergency & Disposal Logic
Diagram 1: PPE Decision Tree
Use this logic flow to determine daily safety requirements.
Caption: Decision logic for selecting PPE based on physical state and operational scale.
Diagram 2: Spill Response Workflow
Immediate actions for containment.
Caption: Protocol for distinguishing between self-remediable spills and evacuation events.
Waste Disposal[2][4][5][6][7][8][9]
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste). This can form explosive N-nitroso compounds.
-
Labeling: Tag clearly as "Basic Organic Waste - Contains Amines."
-
Container: Use High-Density Polyethylene (HDPE). Avoid metal containers as amines can corrode copper/brass fittings.[4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]5]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Benzylamine Derivatives (Safety & Hazards). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
